B1579521 N-α-Fmoc-N-δ-xanthyl-D-glutamine

N-α-Fmoc-N-δ-xanthyl-D-glutamine

Cat. No.: B1579521
M. Wt: 564.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fmoc-N-δ-xanthyl-D-glutamine is a useful research compound. Molecular weight is 564.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

564.6

Origin of Product

United States

Foundational & Exploratory

Solubility Properties of Fmoc-D-Gln(Xan)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility properties, stability mechanisms, and experimental handling of Fmoc-D-Gln(Xan)-OH in N,N-Dimethylformamide (DMF) .

Executive Summary

Fmoc-D-Gln(Xan)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-xanthyl-D-glutamine) is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). While the L-isomer is ubiquitous in standard peptide synthesis, the D-isomer is critical for developing proteolysis-resistant therapeutic peptides, D-peptide mimetics, and mirror-image phage display libraries.

The Xanthyl (Xan) protecting group on the


-amide side chain serves two primary functions:
  • Solubility Enhancement: It masks the polar amide group, disrupting intermolecular hydrogen bonding that typically causes aggregation in DMF.

  • Chemical Protection: It prevents dehydration of the glutamine side chain into a nitrile and suppresses the formation of pyroglutamate.[1][2][3]

This guide provides a validated framework for solubilizing and handling Fmoc-D-Gln(Xan)-OH in DMF, ensuring high coupling efficiency and preventing instrument blockages.

Physicochemical Profile

PropertySpecification
Chemical Name Fmoc-D-Gln(Xan)-OH
Molecular Weight ~548.6 g/mol
Appearance White to off-white powder
Solvent of Choice N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Protecting Group (Side Chain) 9-Xanthyl (Xan)
Protecting Group (N-Term) Fmoc (Base-labile)
Cleavage Condition Acid-labile (TFA)
Stereochemical Note

While most literature characterizes the L-isomer, the solubility properties of Fmoc-D-Gln(Xan)-OH in achiral solvents like DMF are identical to the L-isomer . Differences only arise in chiral environments (e.g., interaction with chiral resins or enzymes). Therefore, solubility protocols established for the L-isomer are directly applicable to the D-isomer.

Solubility Dynamics in DMF

Operational Solubility Limits

Unlike unprotected Glutamine, which is poorly soluble in DMF due to strong amide-amide hydrogen bonding, the Xanthyl group introduces significant lipophilicity.

  • Standard Working Concentration: 0.2 M – 0.5 M

    • This is the optimal range for automated synthesizers to ensure efficient mass transfer without high viscosity.

  • Saturation Limit (Approximate): > 0.8 M at 25°C

    • Note: While soluble at high concentrations, solutions >0.5 M may exhibit increased viscosity, potentially affecting flow rates in automated lines.

The "Xanthyl Effect" vs. Trityl

The Xanthyl group is a planar, tricyclic system. Compared to the bulky, propeller-shaped Trityl (Trt) group:

  • Trityl (Trt): Extremely bulky, maximizes steric shielding. Excellent solubility.

  • Xanthyl (Xan): Planar and lipophilic. It effectively disrupts H-bonding but can theoretically engage in

    
    -
    
    
    
    stacking at very high concentrations. However, in DMF (a polar aprotic solvent), this stacking is negligible at standard SPPS concentrations.
Stability in Solution
  • Shelf-Life in DMF: Fresh preparation is recommended. Fmoc-amino acids can slowly degrade in DMF over days due to trace amine impurities in the solvent (causing slow Fmoc removal).

  • Water Sensitivity: The Xan group is acid-labile but stable to water at neutral pH. However, water in DMF significantly reduces the solvation power for the Fmoc-protected backbone. Ensure DMF water content is < 0.03%.

Mechanisms of Side-Reaction Suppression

The solubility of this compound is intrinsically linked to its protective function.[4] By keeping the


-amide group "masked" with the Xan group, we prevent two critical side reactions that often lead to insoluble aggregates or deletion sequences.

SideReactionPathways cluster_legend Protective Mechanism Gln Unprotected Gln Side Chain (-CONH2) Nitrile Nitrile Formation (-CN) [Dehydration] Gln->Nitrile Activation (DIC/DCC) Pyro Pyroglutamate (Cyclization) Gln->Pyro Slow Cyclization XanGln Fmoc-D-Gln(Xan)-OH (Protected) XanGln->Nitrile BLOCKED XanGln->Pyro BLOCKED Peptide Clean Peptide Coupling XanGln->Peptide Standard Coupling

Figure 1: Mechanism of Xanthyl protection. The bulky Xan group physically blocks the dehydration pathway (to nitrile) and cyclization pathway (to pyroglutamate), both of which can compromise solubility and purity.

Experimental Protocols

Standard Dissolution Protocol (0.2 M in DMF)

This protocol is designed for a standard 1 mmol scale synthesis.

Reagents:

  • Fmoc-D-Gln(Xan)-OH (MW: 548.6 g/mol )[5]

  • DMF (Peptide Synthesis Grade, Amine-free, Dry)

Step-by-Step Workflow:

  • Calculation:

    • Target Concentration: 0.2 M

    • Target Volume: 10 mL

    • Required Mass:

      
      
      
  • Weighing: Weigh 1.10 g of Fmoc-D-Gln(Xan)-OH into a clean, dry 20 mL scintillation vial or centrifuge tube.

  • Solvent Addition: Add 10 mL of high-grade DMF.

  • Agitation: Vortex vigorously for 30 seconds.

    • Observation: The powder should wet immediately.

  • Sonication (Conditional): If particles remain visible after 1 minute, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.

    • Caution: Do not heat above 40°C to prevent premature Fmoc cleavage.

  • Visual Validation: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination in the DMF or impure starting material.

Automated Synthesis Workflow

When using this solution in an automated synthesizer (e.g., CSBio, CEM Liberty, Gyros Protein Technologies), the following logic applies:

DissolutionWorkflow Start Start: Fmoc-D-Gln(Xan)-OH Powder Weigh Weigh Reagent Start->Weigh AddDMF Add DMF (Target 0.2-0.5M) Weigh->AddDMF Vortex Vortex / Shake (1-2 min) AddDMF->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Sonicate Sonicate (max 40°C) Clear->Sonicate No (Particles) Load Load onto Synthesizer Clear->Load Yes Sonicate->Check Filter Filter (0.45 µm PTFE) Load->Filter Optional Safety Step

Figure 2: Operational workflow for preparing Fmoc-D-Gln(Xan)-OH solutions for automated SPPS.

Troubleshooting & FAQ

Q: The solution turned slightly cloudy after standing for 24 hours.

  • Cause: Moisture absorption from the air. DMF is hygroscopic. Water causes the hydrophobic Fmoc-amino acid to aggregate or precipitate.

  • Fix: Filter the solution through a 0.45 µm PTFE syringe filter before use. If heavily precipitated, discard and prepare fresh with dry DMF.

Q: Can I use NMP instead of DMF?

  • Answer: Yes. NMP (N-Methyl-2-pyrrolidone) often has superior solvating power for aggregation-prone sequences. Fmoc-D-Gln(Xan)-OH is highly soluble in NMP.[2]

Q: How does Xan compare to Trt for D-Gln?

  • Insight: Both are excellent. Trityl (Trt) is currently more common due to slightly higher acid stability during storage, but Xan is a robust alternative. If your protocol specifies Xan, do not substitute with Trt without adjusting the resin cleavage cocktail volume, as Trt cations require significant scavenging (TIS/Water), whereas Xan cations are also scavenged but have different kinetics.

References

  • PubChem. (n.d.). Fmoc-Gln(Xan)-OH Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Han, Y., et al. (1996). Peptide Research, 9, 166-173. (Foundational text on Xanthyl deprotection kinetics).

Sources

CAS number for N-alpha-Fmoc-N-delta-xanthyl-D-glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-α-Fmoc-N-δ-xanthyl-D-glutamine

Part 1: Executive Identity & Physicochemical Profile

Compound Identity

  • Chemical Name: N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-xanthyl-D-glutamine

  • Common Abbreviation: Fmoc-D-Gln(Xan)-OH[1]

  • CAS Number: 1313054-52-2 [1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 548.60 g/mol [1]

Stereochemical Context While the L-isomer (Fmoc-Gln(Xan)-OH, CAS 185031-81-6) is a standard reagent in peptide chemistry, the D-isomer (CAS 1313054-52-2) is a specialized building block used for synthesizing retro-inverso peptides, D-peptide therapeutics, and protease-resistant scaffolds. The Xanthyl (Xan) group provides critical side-chain protection for the amide moiety of glutamine.

Physicochemical Properties Table

PropertySpecification
Appearance White to off-white crystalline powder
Purity (HPLC)

Chiral Purity

(D-enantiomer)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Melting Point

(Decomposition)
Storage

, desiccated, protected from light

Part 2: Technical Deep Dive – The Xanthyl Advantage

Mechanistic Rationale for Xanthyl Protection In Solid-Phase Peptide Synthesis (SPPS), the Glutamine side chain (


) is prone to two deleterious side reactions if left unprotected or poorly protected:
  • Dehydration: Conversion of the amide to a nitrile (

    
    ) during activation with carbodiimides (DCC/DIC) or phosphonium salts.
    
  • Pyroglutamate Formation: Intramolecular cyclization of the N-terminal Glutamine after Fmoc removal, terminating chain elongation.

Xanthyl (Xan) vs. Trityl (Trt) The Trityl (Trt) group is the modern standard (e.g., Fmoc-D-Gln(Trt)-OH, CAS 200623-62-7), but the Xanthyl group offers distinct physicochemical behaviors:

  • Acid Lability: The Xan group is acid-labile but forms a highly stabilized xanthyl cation upon cleavage. This requires careful scavenging to prevent re-alkylation of Tryptophan or Tyrosine residues.

  • Solubility: Historically, Xan derivatives showed superior solubility profiles in specific solvent mixtures compared to early Trt preparations, reducing aggregation in difficult sequences.

  • Crystallinity: Fmoc-D-Gln(Xan)-OH often crystallizes better than Trt analogs, leading to higher initial purity for critical GMP applications.

Reaction Pathway: Acidolytic Cleavage Upon treatment with Trifluoroacetic Acid (TFA), the ether-like linkage between the amido nitrogen and the xanthyl ring cleaves. The released xanthyl cation must be immediately quenched by silanes (TIS/TES) to prevent irreversible modification of the peptide.

Part 3: Experimental Workflow & Protocols

Protocol A: Activation and Coupling in SPPS
  • Objective: Efficient incorporation of Fmoc-D-Gln(Xan)-OH into a growing peptide chain without racemization.

  • Scale: 0.1 mmol resin loading.

Reagents:

  • Amino Acid: Fmoc-D-Gln(Xan)-OH (3.0 eq, 0.3 mmol, 165 mg)

  • Activator: HBTU or HATU (2.9 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-D-Gln(Xan)-OH and HBTU in minimal DMF (approx. 2-3 mL).

  • Activation: Add DIPEA. The solution may turn yellow. Critical: Allow pre-activation for exactly 30-60 seconds. Excessive pre-activation increases the risk of enantiomerization (D

    
     L).
    
  • Coupling: Transfer the activated solution to the resin-bound peptide.

  • Incubation: Agitate at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), perform a second coupling (double couple) using fresh reagents.

Protocol B: Global Deprotection & Cleavage
  • Objective: Removal of Fmoc, Xan, and cleavage from resin.

  • Caution: The Xan cation generates a red coloration in the cleavage cocktail.

Cocktail Formulation (Reagent K modified):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • TIS (Triisopropylsilane): 2.5%

Procedure:

  • Add cold cleavage cocktail to the resin (

    
    ).
    
  • Agitate for 2.5 to 3 hours at room temperature.

  • Precipitate the filtrate into cold diethyl ether.

  • Centrifuge and wash the pellet

    
     with ether to remove the xanthyl-scavenger adducts.
    

Part 4: Visualization of Signaling & Logic

Diagram 1: SPPS Cycle Integration

This diagram illustrates the logical flow of incorporating Fmoc-D-Gln(Xan)-OH, highlighting the critical decision points for double coupling and cleavage.

SPPS_Workflow Start Resin-Peptide-NH2 Coupling Coupling Reaction (45-60 min) Start->Coupling Add Activated AA Fmoc_AA Fmoc-D-Gln(Xan)-OH (CAS 1313054-52-2) Activation Activation (HBTU/DIPEA) Fmoc_AA->Activation Activation->Coupling QC_Check Kaiser Test Coupling->QC_Check Fmoc_Removal Fmoc Deprotection (20% Piperidine) QC_Check->Fmoc_Removal Negative (Colorless) Recouple Double Coupling QC_Check->Recouple Positive (Blue) Next_Cycle Proceed to Next AA Fmoc_Removal->Next_Cycle Recouple->Coupling

Caption: Logic flow for the incorporation of Fmoc-D-Gln(Xan)-OH in solid-phase peptide synthesis.

Diagram 2: Xanthyl Deprotection Mechanism

This diagram visualizes the acidolytic cleavage of the Xanthyl group and the necessity of scavenging the resulting carbocation.

Xan_Cleavage Protected Gln(Xan)-Peptide TFA_Attack TFA Acidolysis Protected->TFA_Attack Intermediate Xanthyl Cation (Highly Reactive) TFA_Attack->Intermediate Product Gln-Peptide (Amide Restored) TFA_Attack->Product Adduct Stable Xan-Silane Adduct Intermediate->Adduct + Scavenger (TIS) Scavenger Silane Scavenger (TIS) Scavenger->Adduct

Caption: Mechanism of Xanthyl side-chain removal showing the generation and quenching of the reactive cation.

Part 5: References

  • Sigma-Aldrich (Merck). Fmoc-D-Gln(Xan)-OH Product Specification & CAS Index. Retrieved from .

  • BLD Pharm. Product Analysis: Fmoc-D-Gln(Xan)-OH (CAS 1313054-52-2).[1][2] Retrieved from .

  • PubChem. Compound Summary for Fmoc-Gln(Xan)-OH (L-Isomer Reference). Retrieved from .

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Journal of the American Chemical Society. (Foundational Fmoc chemistry).[4][5][6]

  • Alchimica. Chemical Listing for CAS 1313054-52-2.[2][7] Retrieved from .

Sources

The Xanthyl Protecting Group in D-Glutamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of optically pure D-glutamine, a non-proteinogenic amino acid of significant interest in pharmaceutical development, presents unique chemical challenges. The presence of three reactive functional groups—the α-amino group, the α-carboxylic acid, and the γ-carboxylic acid—necessitates a robust protecting group strategy to ensure regioselectivity and prevent undesirable side reactions. This technical guide provides an in-depth analysis of the role of the xanthyl (Xan) protecting group in the context of D-glutamine synthesis. While traditionally employed in solid-phase peptide synthesis (SPPS) to protect the side-chain amide of glutamine residues, the principles underpinning its utility are highly relevant to the de novo synthesis of D-glutamine. This guide will explore the rationale for side-chain protection, the unique advantages conferred by the xanthyl group, and provide detailed, field-proven methodologies for its application.

The Synthetic Challenge: From D-Glutamic Acid to D-Glutamine

The most common precursor for the chemical synthesis of D-glutamine is D-glutamic acid. The core transformation is the amidation of the γ-carboxyl group. However, the presence of the α-carboxyl group and the α-amino group complicates this seemingly straightforward reaction. Without a strategic application of protecting groups, a non-selective amidation would lead to a mixture of products, including the undesired α-amide and di-amide, significantly reducing the yield of D-glutamine and complicating purification.

Furthermore, intramolecular cyclization of glutamine to form a pyroglutamyl derivative is a well-documented side reaction, particularly under conditions that activate the α-carboxyl group.[1][2] Therefore, a successful synthesis strategy must employ orthogonal protecting groups that allow for the selective protection of the α-amino and α-carboxyl groups, followed by the targeted amidation of the γ-carboxyl group, and finally, a clean deprotection to yield the desired product.

Historical approaches to glutamine synthesis have utilized various protecting group strategies. For instance, the synthesis of DL-glutamine has been achieved by first protecting the α-amino group of DL-glutamic acid with a phthaloyl group, followed by the formation of a cyclic anhydride and subsequent reaction with ammonia.[3] Another method involves the use of a copper (II) complex to chelate and thus protect the α-amino and α-carboxyl groups of L-glutamic acid, allowing for the selective amidation of the γ-carboxyl group.

The Xanthyl Group: A Specialized Shield for the Amide Side Chain

The xanthyl (Xan) group is a well-established protecting group for the side-chain amide of glutamine and asparagine, particularly within the Boc/Bzl strategy of solid-phase peptide synthesis.[4][5] Its primary function is to prevent side reactions associated with the amide functionality during subsequent chemical transformations.[6]

Core Principles of Xanthyl Protection

The key attributes of the xanthyl protecting group that make it a valuable tool in synthesis include:

  • Prevention of Dehydration: During activation of carboxylic acids for coupling reactions, unprotected glutamine side chains are susceptible to dehydration to form a nitrile. The bulky xanthyl group sterically and electronically shields the amide, preventing this side reaction.[1][6]

  • Inhibition of Pyroglutamate Formation: The Xan group effectively blocks the amide nitrogen from participating in intramolecular cyclization reactions that lead to the formation of pyroglutamyl impurities.[1][2]

  • Enhanced Solubility: A significant practical advantage of the Xan group is its ability to improve the solubility of glutamine derivatives in common organic solvents used in synthesis, leading to more homogeneous reaction conditions and improved yields.[1][2][4]

  • Acid Lability: The xanthyl group is highly acid-labile and is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1] This allows for its concomitant removal with other acid-labile protecting groups like Boc, simplifying the deprotection step.

While the xanthyl group is typically introduced to a pre-existing amide, its role in a hypothetical de novo D-glutamine synthesis would be to protect the newly formed γ-amide during the final deprotection steps of other protecting groups on the molecule, or if further modifications on the D-glutamine backbone were required.

Experimental Protocols

The following protocols are adapted from established procedures in peptide synthesis and are presented as a guide for the application of the xanthyl group in the context of D-glutamine synthesis.

Introduction of the Xanthyl Group

This protocol describes the protection of the side-chain amide of an N-terminally protected D-glutamine derivative.

Reaction:

Introduction of the Xanthyl Group cluster_0 Boc-D-Gln-OH Boc-D-Gln-OH reaction_center Boc-D-Gln-OH->reaction_center Xanthydrol Xanthydrol Xanthydrol->reaction_center H+ H+ (cat.) H+->reaction_center Boc-D-Gln(Xan)-OH Boc-D-Gln(Xan)-OH reaction_center->Boc-D-Gln(Xan)-OH AcOH, rt

Caption: Acid-catalyzed introduction of the xanthyl group.

Materials:

  • Nα-Boc-D-glutamine (1 equivalent)

  • Xanthydrol (1.1 equivalents)

  • Glacial Acetic Acid

Procedure:

  • Suspend Nα-Boc-D-glutamine in glacial acetic acid.

  • Add xanthydrol to the suspension.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Precipitate the product by adding the reaction mixture to ice-cold water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Cleavage of the Xanthyl Group

This protocol outlines the removal of the xanthyl group using trifluoroacetic acid.

Reaction:

Cleavage of the Xanthyl Group cluster_1 Boc-D-Gln(Xan)-OH Boc-D-Gln(Xan)-OH reaction_center Boc-D-Gln(Xan)-OH->reaction_center TFA TFA/DCM TFA->reaction_center D-Gln D-Gln Xanthyl_cation Xanthyl cation reaction_center->D-Gln reaction_center->Xanthyl_cation

Caption: Acidolytic cleavage of the xanthyl and Boc groups.

Materials:

  • Nα-Boc-D-Gln(Xan)-OH (or other Xan-protected D-glutamine derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Dissolve the Xan-protected D-glutamine derivative in DCM.

  • Prepare a cleavage cocktail, typically 50-95% TFA in DCM. The addition of scavengers is crucial to prevent the re-attachment of the liberated xanthyl cation to electron-rich residues. A common cocktail is TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the dissolved peptide.

  • Stir the reaction at room temperature for 1-3 hours.

  • Remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected D-glutamine by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration, wash with cold ether, and dry.

Quantitative Data Summary

The following table summarizes key parameters for the xanthyl protecting group in the context of glutamine protection.

ParameterValue/ConditionRationale/Significance
Protection Reaction Xanthydrol, Acid catalyst (e.g., AcOH)Mild conditions for introduction.
Cleavage Condition 50-95% TFA in DCMStrong acid required for removal.
Cleavage Time 1-3 hours at room temperatureRelatively rapid deprotection.
Orthogonality Not orthogonal to Boc; orthogonal to FmocRemoved under same conditions as Boc; stable to base used for Fmoc removal.
Key Advantage Prevents amide dehydration and enhances solubilityImproves yield and purity of the final product.

Concluding Remarks

The xanthyl protecting group offers a robust solution to the inherent challenges of handling the glutamine side chain in chemical synthesis. While its application is most extensively documented in peptide chemistry, the chemical principles of amide protection, prevention of side reactions, and enhanced solubility are directly translatable to the synthesis of D-glutamine itself. For researchers and drug development professionals, understanding the strategic application of the xanthyl group can lead to more efficient and higher-yielding synthetic routes for D-glutamine and its derivatives, ultimately accelerating the development of novel therapeutics.

References

  • Zhao, G., Liu, J., Dong, K., & Jiao, Q. (2010). Preparation of D-glutamine from glutamic acid. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Xanthyl Protecting Group in Peptide Synthesis: A Deep Dive into Boc-Gln(Xan)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chang, C. J., & Barker, N. G. (1957). U.S. Patent No. 2,810,754. Washington, DC: U.S.
  • Benchchem. (2025). The Xanthyl (Xan) Protecting Group: A Technical Guide for Peptide Synthesis. Benchchem.
  • Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Source name withheld].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A-An In-depth Technical Guide to the Core Differences Between Fmoc-D-Gln(Xan)-OH and Fmoc-L-Gln(Xan)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of peptide synthesis, the stereochemistry of amino acid building blocks is of paramount importance. This guide delves into the fundamental and practical distinctions between two critical reagents: Fmoc-D-Gln(Xan)-OH and Fmoc-L-Gln(Xan)-OH. Beyond a simple acknowledgment of their stereoisomeric nature, we will explore the profound implications of this difference on peptide structure, biological activity, and the strategic considerations during solid-phase peptide synthesis (SPPS). This document will serve as a technical resource, providing not only a theoretical framework but also actionable insights and protocols for laboratory applications.

Foundational Principles: Stereoisomerism and Protecting Groups in Peptide Synthesis

At the heart of the distinction between Fmoc-D-Gln(Xan)-OH and Fmoc-L-Gln(Xan)-OH lies the concept of stereoisomerism . With the exception of glycine, all proteinogenic amino acids are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers.[1][2] These are designated as either L- (levo, or left-handed) or D- (dextro, or right-handed) forms based on the spatial arrangement of the amino group on the alpha-carbon.[1][3]

Naturally occurring proteins in mammals are almost exclusively composed of L-amino acids.[1][2] However, the incorporation of D-amino acids into synthetic peptides is a powerful strategy in drug development to enhance proteolytic resistance and modulate biological activity.[1]

To control the sequential assembly of amino acids into a peptide chain, reactive functional groups must be temporarily blocked using protecting groups . In the context of our topic, we are concerned with two key protecting groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group protects the α-amino group of the amino acid.[4][5] It is stable under acidic conditions and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] The Fmoc strategy is widely favored for its mild deprotection conditions, which minimize side reactions.[][8]

  • Xan (Xanthenyl): This acid-labile group protects the side-chain amide of glutamine.[9][10] The Xan group is crucial for preventing dehydration of the side-chain amide to a nitrile during the coupling reaction, a common side reaction that can lead to impurities.[9][11] It also improves the solubility of the glutamine derivative in organic solvents.[10][12] The Xan group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidolytic cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA).[13][14]

The orthogonality of the base-labile Fmoc group and the acid-labile Xan group is a cornerstone of modern solid-phase peptide synthesis, allowing for selective deprotection and controlled chain elongation.[14]

The Core Distinction: A Tale of Two Enantiomers

The sole difference between Fmoc-D-Gln(Xan)-OH and Fmoc-L-Gln(Xan)-OH is the stereochemical configuration at the α-carbon.

  • Fmoc-L-Gln(Xan)-OH possesses the naturally occurring L-configuration.[15]

  • Fmoc-D-Gln(Xan)-OH has the non-natural D-configuration.[16]

This seemingly subtle variation has profound consequences for the resulting peptide.

Structural Implications

The incorporation of a D-amino acid into a peptide chain disrupts the natural L-amino acid backbone conformation. This can lead to:

  • Altered Secondary Structure: The regular patterns of α-helices and β-sheets are often perturbed, potentially leading to unique folded structures.

  • Modified Tertiary Structure: The overall three-dimensional shape of the peptide can be significantly different, impacting its interaction with biological targets.

G cluster_L Fmoc-L-Gln(Xan)-OH cluster_D Fmoc-D-Gln(Xan)-OH L_alpha α-Carbon (S) L_NH_Fmoc N-Fmoc L_alpha->L_NH_Fmoc Amino Group (Left) L_COOH COOH L_alpha->L_COOH L_Sidechain Side Chain (Gln(Xan)) L_alpha->L_Sidechain L_H H L_alpha->L_H Mirror D_alpha α-Carbon (R) D_NH_Fmoc N-Fmoc D_alpha->D_NH_Fmoc Amino Group (Right) D_COOH COOH D_alpha->D_COOH D_Sidechain Side Chain (Gln(Xan)) D_alpha->D_Sidechain D_H H D_alpha->D_H SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing Steps (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-D/L-Gln(Xan)-OH + Activator) washing1->coupling washing2 Washing Steps (DMF) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification and Analysis cleavage->purification

Caption: General workflow for SPPS.

Detailed Protocol: Coupling of Fmoc-D/L-Gln(Xan)-OH

This protocol outlines a standard procedure for coupling either Fmoc-D-Gln(Xan)-OH or Fmoc-L-Gln(Xan)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Gln(Xan)-OH or Fmoc-L-Gln(Xan)-OH

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

    • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Gln(Xan)-OH or Fmoc-L-Gln(Xan)-OH and a slightly less than equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

    • Add 2 equivalents of base (e.g., DIPEA) for every 1 equivalent of the amino acid.

    • Allow the activation to proceed for a few minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The exact time may vary depending on the sequence.

    • To monitor the completion of the coupling, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents.

  • Chain Elongation:

    • The cycle of deprotection, activation, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Xan group) are removed simultaneously.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Comparative Data Summary

PropertyFmoc-D-Gln(Xan)-OHFmoc-L-Gln(Xan)-OHReference
Molecular Formula C33H28N2O6C33H28N2O6[15]
Molecular Weight 548.6 g/mol 548.6 g/mol [15]
Stereochemistry (α-carbon) D-configuration (R)L-configuration (S)[1][17]
Natural Abundance Rare in natureAbundant in natural proteins[1][2]
Application in SPPS Incorporation of non-natural stereochemistryStandard building block for natural peptide sequences
Effect on Peptide Increased proteolytic stability, altered conformation and bioactivityForms natural peptide backbone[1]
Fmoc Deprotection 20% Piperidine in DMF20% Piperidine in DMF[5][6]
Xan Deprotection Acidolysis (e.g., TFA)Acidolysis (e.g., TFA)[13][14]

Conclusion

The choice between Fmoc-D-Gln(Xan)-OH and Fmoc-L-Gln(Xan)-OH is a critical decision in peptide design and synthesis, driven by the desired biological properties of the final peptide. While their handling in the laboratory is virtually identical, their impact on the structure and function of the resulting peptide is profound. Fmoc-L-Gln(Xan)-OH is the default choice for mimicking natural peptide sequences, whereas Fmoc-D-Gln(Xan)-OH is a powerful tool for rational drug design, enabling the creation of peptides with enhanced stability and novel therapeutic profiles. A thorough understanding of the principles of stereochemistry and protecting group strategy is essential for any researcher working in the field of peptide chemistry.

References

  • BioPharmaSpec. (2024, September 16). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH. Retrieved from [Link]

  • Sieber, P., & Riniker, B. (1991). Asparagine coupling in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 32(7), 739-742.
  • Aapptec Peptides. (n.d.). Removal of N-Xanthyl Groups. Technical Support Information Bulletin 1161. Retrieved from [Link]

  • Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(3), 166-173.
  • LibreTexts Chemistry. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Gln(Xan)-OH. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 24). D- and L- Notation For Sugars. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]

  • Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Tetrahedron, 75(14), 2147-2155.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 2). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Gln-OH. Retrieved from [Link]

Sources

The Xanthyl Group in Fmoc-SPPS: Stability, Orthogonality, and Aggregation Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the synthesis of "difficult sequences"—those prone to aggregation and


-sheet formation—remains a critical bottleneck. While the Trityl (Trt) group is the industry standard for Asparagine (Asn) and Glutamine (Gln) side-chain protection, it often fails to provide sufficient solvation for hydrophobic or long-chain peptides.[1]

The 9-Xanthyl (Xan) group offers a superior alternative.[1][2] By leveraging a rigid, bulky, and planar tricyclic structure, Xan not only protects the amide side chain from dehydration (nitrile formation) but also acts as a potent disruptor of inter-chain hydrogen bonding.

This guide provides a technical deep-dive into the stability profile of the Xanthyl group under basic Fmoc removal conditions, validating its orthogonality and detailing its application in high-fidelity peptide synthesis.

Part 1: The Chemistry of the Xanthyl Group

Structural Mechanism

The Xanthyl group protects the


-amide of Glutamine or the 

-amide of Asparagine. Its stability profile is dictated by the electronic properties of the xanthene ring system.
  • Acid Lability: Upon treatment with acid (TFA), the C-N bond cleaves to form a resonance-stabilized xanthylium cation.[1] The oxygen atom in the xanthene ring donates electron density via resonance, stabilizing the carbocation and making the group highly acid-labile.

  • Base Stability: The bond connecting the Xanthyl group to the amide nitrogen is not an ester or a urethane; it is an N-alkyl amide derivative. This bond is electronically resistant to nucleophilic attack by secondary amines (piperidine) or non-nucleophilic bases (DBU) used in Fmoc removal.[1]

Orthogonality Visualization

The following diagram illustrates the orthogonal nature of Xan in the Fmoc/tBu strategy.

Orthogonality cluster_0 Orthogonal Stability Fmoc Fmoc Group (N-alpha Protection) Xan Xanthyl Group (Side-Chain Protection) Base 20% Piperidine (Basic Condition) Base->Fmoc CLEAVES Base->Xan STABLE (No Reaction) Acid 95% TFA (Acidic Condition) Acid->Fmoc STABLE Acid->Xan CLEAVES (Xanthylium Cation)

Figure 1.1: Orthogonality map demonstrating the chemical stability of Fmoc and Xan groups under opposing reaction conditions.[3]

Part 2: Stability Profile in Fmoc-SPPS

The primary concern for researchers is whether the Xan group will survive repeated exposure to bases during the iterative deprotection of the N-terminal Fmoc group.

Stability Data: Base Exposure

Empirical data confirms that Xan is stable under standard and elevated deprotection protocols.

ReagentConcentrationSolventExposure TimeXan StabilityNotes
Piperidine 20% (v/v)DMF> 24 HoursStable Standard Fmoc removal condition.[1] No degradation observed.
Piperazine 5-10% (w/v)DMF> 24 HoursStable Alternative mild base; fully compatible.[1]
DBU 2% (v/v)DMF2-4 HoursStable Used for difficult deprotections.[1] Xan remains intact.[1]
DIPEA 5-10% (v/v)DMF/DCMIndefiniteStable Used during coupling; no effect on Xan.[1]
The "Difficult Sequence" Advantage

While Trityl (Trt) is stable to these bases, it is less effective at preventing aggregation. The Xanthyl group's rigid planarity sterically hinders the approach of neighboring chains, effectively "breaking" the


-sheet structures that cause synthesis failure (deletion sequences).

Comparative Analysis: Xan vs. Trt

FeatureTrityl (Trt)Xanthyl (Xan)
Base Stability ExcellentExcellent
Acid Sensitivity High (1-5% TFA)High (can be cleaved with ~50% TFA)
Solubility in DMF GoodSuperior (Enhances peptide-resin solvation)
Aggregation Disruption ModerateHigh (Due to rigid tricyclic bulk)
Protection against Dehydration YesYes (Prevents nitrile formation)

Part 3: Experimental Protocols

Synthesis Workflow

The following workflow details the incorporation of Fmoc-Asn(Xan)-OH or Fmoc-Gln(Xan)-OH into a standard SPPS cycle.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect 1. Fmoc Removal 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 2. Wash DMF (5x), DCM (3x) Deprotect->Wash1 Couple 3. Coupling Fmoc-Asn(Xan)-OH + TBTU/DIPEA (45-60 min) Wash1->Couple Check 4. Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Check Repeat Proceed to Next Cycle Check->Repeat Passed Recouple Re-couple or Cap Check->Recouple Failed Recouple->Couple

Figure 3.1: Standard SPPS cycle integrating Xanthyl-protected amino acids.

Detailed Methodology
Step 1: Coupling of Fmoc-Asn(Xan)-OH[1]
  • Reagents: Dissolve Fmoc-Asn(Xan)-OH (3 eq), HBTU or HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: HATU is recommended if the sequence is known to be difficult, as Xan is often used specifically for these cases.

  • Reaction: Add the activated solution to the resin. Shake for 45–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. The bulky Xan group does not interfere with the ninhydrin reaction of the N-terminus after deprotection, but during coupling, steric hindrance is rarely an issue for the incoming amino acid.

Step 2: Fmoc Removal (The Critical Step)

To ensure the stability of the Xan group while removing the Fmoc group:

  • Standard Cocktail: 20% Piperidine in DMF.

  • Procedure: Treat resin for 5 minutes, drain, then treat with fresh reagent for 15 minutes.

  • Validation: The UV absorbance of the fulvene-piperidine adduct can be monitored.[4] The presence of Xan on the side chain does not produce anomalous UV readings in the deprotection waste.

Step 3: Final Cleavage and Xan Removal

The Xan group is removed concomitantly with the peptide from the resin.

  • Cocktail: TFA / TIS / H2O (95:2.5:2.5).

    • Note: If the peptide contains Trp, add EDT (2.5%) to prevent alkylation by the xanthylium cation.

  • Time: 2–3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether. The xanthyl moiety will remain in the organic soluble phase (ether) or form a scavenger adduct, while the peptide precipitates.

Part 4: Troubleshooting & Optimization

Issue: Incomplete Coupling After Xan Incorporation

If the subsequent amino acid fails to couple to the Asn(Xan) residue:

  • Cause: While Xan prevents aggregation, its bulk can sometimes sterically hinder the N-terminus of the current residue.

  • Solution: Use a "Double Coupling" protocol for the amino acid immediately following Asn(Xan). Switch to a smaller activator like DIC/Oxyma Pure instead of HATU/DIPEA to reduce steric congestion during the transition state.

Issue: Xanthylium Alkylation

During cleavage, the liberated xanthylium cation is highly reactive (an electrophile).

  • Risk: It can alkylate Tryptophan (Trp) or Tyrosine (Tyr) rings.[1]

  • Prevention: Always use a scavenger cocktail containing Silane (TIS or TES) and a thiol (EDT or DODT).[1] The thiol is particularly effective at quenching the xanthyl cation.

References

  • Han, Y., Solé, N. A., Tejbrant, J., & Barany, G. (1996). Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.[1] Peptide Research, 9(4), 166–173.[1]

  • Merck (Novabiochem). Fmoc-Asn(Trt)-OH and Side-chain Protection Strategies.[1] Sigma-Aldrich Technical Data.

  • BenchChem. Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide. BenchChem Technical Resources.

  • Aapptec. Removal of N-Xanthyl Groups: Technical Support Information Bulletin 1161. Aapptec Peptide Resources.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504.[1]

Sources

The Quintessential Guide to Fmoc-D-Gln(Xan)-OH: Physicochemical Properties and Strategic Handling for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The purity, yield, and integrity of the final peptide product are directly influenced by the quality and handling of its constituent building blocks. Among these, protected amino acids play a pivotal role. This technical guide provides an in-depth exploration of Fmoc-D-Gln(Xan)-OH, a critical derivative of D-glutamine, focusing on its physical and chemical properties, and establishing field-proven protocols for its storage and handling to ensure optimal performance in solid-phase peptide synthesis (SPPS).

The Strategic Imperative of the Xanthyl (Xan) Protecting Group

In the landscape of Fmoc-based solid-phase peptide synthesis, the selection of side-chain protecting groups is a critical determinant of success. For glutamine residues, the primary challenge is the prevention of side-chain amide dehydration during the activation step, which leads to the formation of a nitrile byproduct. This irreversible modification can truncate the peptide chain and complicate purification.

The xanthyl (Xan) group is an acid-labile protecting group strategically employed to shield the side-chain amide of glutamine. Its bulky structure effectively prevents this undesirable dehydration. Furthermore, the Xan group enhances the solubility of the Fmoc-amino acid derivative in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF), promoting more efficient and complete coupling reactions.[1] The orthogonality of the Xan group with the base-labile Fmoc protecting group is a cornerstone of this strategy, allowing for selective deprotection of the α-amino group for chain elongation without premature removal of the side-chain protection.

Physicochemical Profile of Fmoc-D-Gln(Xan)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Gln(Xan)-OH is fundamental to its effective use. The following table summarizes its key characteristics.

PropertyValueSource
Chemical Name (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acidPubChem
Molecular Formula C₃₃H₂₈N₂O₆[2]
Molecular Weight 548.6 g/mol [2]
Appearance White to off-white powderGeneral observation for Fmoc-amino acids
Melting Point Not available. For the analogous Fmoc-Asn(Xan)-OH, the melting point is reported as 158-160 °C.[1]
Solubility Soluble in DMF and DMSO. Limited solubility in water.[1]

Rigorous Storage Protocols for Maintaining Integrity

The stability of Fmoc-D-Gln(Xan)-OH is critical for preventing the introduction of impurities into the peptide synthesis process. Degradation can lead to failed couplings and the generation of deletion sequences.

Long-Term Storage

For long-term storage, Fmoc-D-Gln(Xan)-OH should be kept at 2-8°C in a tightly sealed container to protect it from moisture and light.[3] The presence of moisture can lead to hydrolysis of the Fmoc group, while light can cause degradation. It is advisable to store the container in a desiccator within the cold storage environment.

Short-Term Storage

For daily or frequent use, the container can be stored at room temperature, provided it is kept in a desiccator to protect it from atmospheric moisture. However, for periods longer than a few days, refrigeration is recommended.

Stability in Solution

Fmoc-amino acid solutions, particularly in DMF, are susceptible to degradation over time.[4] DMF can contain or degrade to form small amounts of dimethylamine, which can prematurely cleave the Fmoc group.[5] Therefore, it is strongly recommended to prepare solutions of Fmoc-D-Gln(Xan)-OH fresh for each coupling reaction. If a stock solution must be prepared, it should be used within 24 hours and stored at 2-8°C when not in use.

Methodical Handling and Experimental Protocols

Adherence to precise handling procedures is essential for both user safety and the preservation of the reagent's quality.

Personal Protective Equipment (PPE)

When handling Fmoc-D-Gln(Xan)-OH powder, the following PPE is mandatory:

  • Safety glasses or goggles: To protect the eyes from dust particles.

  • Chemical-resistant gloves (e.g., nitrile): To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of airborne particles.

Experimental Protocol: Weighing and Dissolving for SPPS

This protocol outlines the standard procedure for preparing a solution of Fmoc-D-Gln(Xan)-OH for use in an automated or manual peptide synthesizer.

Objective: To accurately weigh and completely dissolve Fmoc-D-Gln(Xan)-OH for a coupling reaction.

Materials:

  • Fmoc-D-Gln(Xan)-OH

  • High-purity, amine-free DMF

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glass vial with a screw cap

Procedure:

  • Equilibration: Remove the Fmoc-D-Gln(Xan)-OH container from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture on the cold powder upon opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Fmoc-D-Gln(Xan)-OH onto a clean weighing paper or boat using an analytical balance.

  • Transfer: Transfer the weighed powder into a clean, dry glass vial.

  • Dissolution: Add the calculated volume of amine-free DMF to the vial.

  • Mixing: Secure the cap on the vial and vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Immediate Use: Use the freshly prepared solution immediately in the peptide synthesis protocol.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of Fmoc-D-Gln(Xan)-OH.

storage_handling_workflow Workflow for Fmoc-D-Gln(Xan)-OH Storage and Handling cluster_storage Storage cluster_handling Handling for Use storage_decision Storage Duration? long_term Long-Term (>1 week) Store at 2-8°C in a desiccator storage_decision->long_term Long short_term Short-Term (<1 week) Store at Room Temperature in a desiccator storage_decision->short_term Short equilibration Equilibrate to Room Temperature in Desiccator (30 min) long_term->equilibration short_term->equilibration weighing Weigh Powder in Fume Hood with PPE equilibration->weighing dissolving Dissolve in Amine-Free DMF weighing->dissolving use Immediate Use in SPPS dissolving->use

Caption: Logical workflow for the storage and handling of Fmoc-D-Gln(Xan)-OH.

Waste Disposal

Unused Fmoc-D-Gln(Xan)-OH and any contaminated materials should be treated as chemical waste.[6] Dispose of this waste in accordance with local, state, and federal regulations. It should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Conclusion

The successful incorporation of D-glutamine into a peptide sequence using Fmoc-SPPS is significantly enhanced by the use of the xanthyl-protected derivative, Fmoc-D-Gln(Xan)-OH. Its ability to prevent side-chain dehydration and improve solubility makes it a valuable tool for peptide chemists. However, to fully realize these benefits, researchers must adhere to stringent storage and handling protocols. By following the guidelines outlined in this technical guide—from proper long-term storage and careful equilibration to the use of fresh, high-quality solvents—scientists can ensure the integrity of this critical reagent, leading to higher purity peptides and more reliable research outcomes.

References

  • PubChem. Fmoc-Gln(Xan)-OH. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Technical Guide: Xanthyl Protection for Glutamine Side Chains in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the Glutamine (Gln) side chain presents two distinct chemical challenges: amide dehydration (nitrile formation) during activation and intermolecular aggregation (β-sheet formation) during chain elongation. While Trityl (Trt) protection is the industry standard for preventing dehydration, it often fails to address the solubility issues inherent in "difficult sequences."

This guide details the mechanistic advantages of Xanthyl (Xan) protection.[1] Unlike the propeller-shaped Trityl group, the planar, bulky 9-xanthyl moiety provides superior steric shielding of the backbone amide, disrupting secondary structure formation. Consequently, Fmoc-Gln(Xan)-OH is the reagent of choice for synthesizing long, hydrophobic, or aggregation-prone peptides where standard Trityl derivatives result in deletion sequences or incomplete coupling.

The Chemistry of Side-Chain Instability

To understand the necessity of Xanthyl protection, we must first isolate the failure modes of the Glutamine side chain.

The Dehydration Mechanism (Nitrile Formation)

Unprotected or poorly protected Glutamine side chains are susceptible to dehydration when exposed to potent electrophiles (e.g., carbodiimides like DIC or uronium salts like HATU). The side-chain amide oxygen is activated, leading to the elimination of water and the formation of a nitrile group (


). This results in a mass shift of 

(M-18 impurity), which is often difficult to separate from the target peptide by HPLC.
The Aggregation Problem

In long peptide sequences, intermolecular hydrogen bonding between the peptide backbones leads to the formation of β-sheets on the resin. This "gelation" limits the diffusion of reagents, causing incomplete coupling (deletion sequences). While protecting groups like Trityl prevent dehydration, their steric bulk is sometimes insufficient to disrupt these inter-chain hydrogen bond networks in highly hydrophobic regions.

The Xanthyl Advantage: Mechanism of Action

The 9-Xanthyl (Xan) group offers a dual-action solution that addresses both instability and solubility.

Structural Comparison: Trityl vs. Xanthyl[2][3]
  • Trityl (Trt): A triphenylmethyl group. It adopts a "propeller" conformation. While bulky, the rotation of the phenyl rings can sometimes allow backbone association in adjacent chains.

  • Xanthyl (Xan): A fused, tricyclic ether system. It is planar and rigid. This rigidity creates a fixed steric wall that is more effective at preventing the approach of adjacent peptide chains, thereby disrupting the H-bonding network required for β-sheet aggregation.

Acid Lability and Orthogonality

The Xanthyl group forms a highly stabilized carbocation upon cleavage due to the electron-donating oxygen atom within the ring.

  • Implication: Xan is slightly more acid-labile than Trt. It is cleaved rapidly with 95% TFA, ensuring complete removal even in difficult sequences where steric hindrance might slow down deprotection.

Visualization: Dehydration vs. Protection

The following diagram illustrates the dehydration pathway and how Xanthyl protection blocks this side reaction while simultaneously preventing aggregation.

G cluster_0 Unprotected / Poor Protection cluster_1 Xanthyl (Xan) Protection A Activated Gln (Carboxyl Activated) B Intramolecular Cyclization A->B -H2O C Nitrile Impurity (M-18 Da) B->C E Steric Shielding (Planar Ring) D Fmoc-Gln(Xan)-OH D->E Activation F Clean Coupling (No Aggregation) E->F + Amine

Figure 1: Comparative pathway analysis. The red path shows the dehydration risk in poorly protected systems. The green path demonstrates how the rigid Xanthyl group stabilizes the side chain and prevents aggregation.

Comparative Analysis: Gln(Trt) vs. Gln(Xan)[2]

The following table summarizes the operational differences between the two standard protecting groups.

FeatureFmoc-Gln(Trt)-OHFmoc-Gln(Xan)-OH
Primary Function Dehydration preventionSolubility enhancement & Dehydration prevention
Structure Propeller (Triphenylmethyl)Planar, Fused Ring (9-Xanthyl)
Aggregation Disruption ModerateHigh (Ideal for "difficult sequences")
Acid Lability High (Cleaves in ~95% TFA)Very High (Cleaves rapidly; stable cation)
Cleavage Color Colorless/Pale YellowDeep Yellow/Orange (Xanthyl cation)
Cost Low (Commodity Reagent)Moderate/High (Specialty Reagent)
Recommended Use Standard Peptide SynthesisLong peptides (>30 AA), Hydrophobic regions, On-bead cyclization

Experimental Protocols

Coupling Protocol for Fmoc-Gln(Xan)-OH

To maximize the solubility benefits, use efficient activation methods that minimize racemization.

  • Reagents:

    • Amino Acid: Fmoc-Gln(Xan)-OH (3-5 eq)

    • Activator: DIC/Oxyma Pure (1:1) OR HATU/DIEA (for difficult couplings).

  • Solvent: DMF or NMP (NMP is preferred for aggregating sequences).[2]

  • Procedure:

    • Dissolve Fmoc-Gln(Xan)-OH and Oxyma Pure in NMP.

    • Add DIC immediately prior to adding to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Note: Double coupling is recommended for sequences known to aggregate.

Cleavage and Scavenging

The removal of the Xanthyl group generates a stable, colored xanthyl cation. Adequate scavenging is critical to prevent the re-alkylation of reactive side chains (specifically Trp, Tyr, and Met).

Standard Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5%

Workflow:

  • Pre-cool the cleavage cocktail to 0°C.

  • Add to the resin and allow to warm to room temperature.

  • Time: 2 to 3 hours.

  • Observation: The solution will turn bright yellow/orange due to the release of the xanthyl cation. This is normal.

  • Precipitation: Filter resin and precipitate peptide into cold Diethyl Ether. The yellow color should remain in the ether supernatant, leaving a white peptide pellet.

Workflow Visualization

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Fmoc-Gln(Xan)-OH (DIC/Oxyma in NMP) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Check Kaiser Test / UV Monitor Wash2->Check Check->Deprotect Next Cycle (Pass) Check->Couple Incomplete (Fail) Cleave Final Cleavage (TFA/Phenol/H2O/Thioanisole/EDT) Check->Cleave Sequence Complete Isolate Ether Precipitation (Remove Yellow Xanthyl Cation) Cleave->Isolate

Figure 2: SPPS Cycle emphasizing the specific coupling and cleavage requirements for Xanthyl-protected residues.

References

  • Han, Y., et al. (1996). "Solvent interactions and the selection of protecting groups for solid-phase peptide synthesis." The Journal of Organic Chemistry.

  • Merck / Novabiochem. (2023). "Fmoc-Gln(Xan)-OH Product Guide & Technical Note." Merck Life Science.

  • BenchChem. (2025).[3][2] "Overcoming Poor Solubility of Protected Peptides in SPPS." Technical Support Center.

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.

Sources

Methodological & Application

Cleavage cocktails for removing xanthyl group from D-glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cleavage of Xanthyl (Xan) Protected D-Glutamine in Peptidomimetic Synthesis

Abstract & Introduction

The incorporation of D-amino acids, such as D-Glutamine (D-Gln), is a cornerstone in the development of peptidomimetics designed to resist proteolytic degradation and enhance therapeutic half-life. In Fmoc solid-phase peptide synthesis (SPPS), the amide side chain of Glutamine is susceptible to dehydration (forming nitriles) and hydrogen-bond-mediated aggregation.

The Xanthyl (Xan) group is the preferred protecting group for D-Glutamine and D-Asparagine. Unlike the Trityl (Trt) group, Xan confers superior solubility to the growing peptide chain, a critical factor when synthesizing hydrophobic D-peptide analogs. However, the cleavage of the Xan group generates a highly stable, bulky, and lipophilic 9-xanthyl carbocation . Without an optimized scavenger system, this cation irreversibly alkylates electron-rich residues (Tryptophan, Tyrosine, Methionine), compromising the purity of high-value therapeutic candidates.

This guide details the mechanistic rationale and validated protocols for the complete removal of the Xan group while suppressing alkylation side reactions.

Mechanistic Insight: Acidolysis and Scavenging

The cleavage of the Xan group is an acid-catalyzed


 reaction. Upon treatment with Trifluoroacetic Acid (TFA), the ether-like linkage between the Xan group and the amide nitrogen is protonated. This leads to the dissociation of the protecting group, generating the free amide (D-Gln side chain) and a resonance-stabilized xanthyl cation.

The Critical Challenge: The xanthyl cation is more stable than the trityl cation. If the scavenger (nucleophile) is not sufficiently reactive or present in high enough concentration, the cation will attack the indole ring of Tryptophan or the phenol ring of Tyrosine.

Diagram 1: Xan Cleavage and Scavenging Mechanism

XanMechanism Substrate Fmoc-D-Gln(Xan)-Resin Protonation Protonation by TFA Substrate->Protonation + TFA Transition Transition State (Dissociation) Protonation->Transition Cation 9-Xanthyl Cation (Resonance Stabilized) Transition->Cation Cleavage Product Native D-Gln Peptide Transition->Product Scavenged Scavenged Xanthyl (Inert Adduct) Cation->Scavenged + Silanes/Thiols (TIS/DODT/EDT) SideRxn Alkylation of Trp/Tyr/Met Cation->SideRxn No Scavenger

Caption: Acid-catalyzed cleavage of Xan generates a reactive cation that must be intercepted by scavengers (Silanes/Thiols) to prevent permanent modification of sensitive residues.

Cocktail Selection Guide

The choice of cocktail depends heavily on the peptide sequence. For D-Gln(Xan) containing peptides, simple TFA/Water mixtures are insufficient due to the stability of the Xan cation.

Table 1: Recommended Cleavage Cocktails
Cocktail NameComposition (v/v)Best Use CaseScavenger Role
Cocktail K (Reagent K) TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)Gold Standard. Complex sequences containing Trp, Tyr, Met, Cys .EDT/Thioanisole: Potent nucleophiles for sticky cations. Phenol: Protects Tyr.
Cocktail B (Green/Odorless) TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%)Modern Preferred. Replaces smelly EDT with DODT. Excellent for most sequences.TIS: Hydride donor (reduces cations). DODT: Odorless thiol substitute.[1]
Cocktail S (Silane-Rich) TFA (95%) / TIS (2.5%) / H₂O (2.5%)Simple Sequences. Only if Trp/Met/Cys are absent.TIS: Primary scavenger. Often insufficient for heavy Xan loading.

Expert Insight:

  • Why TIS? Triisopropylsilane (TIS) acts as a hydride donor, effectively reducing the carbocation to a neutral hydrocarbon, which prevents reversibility.

  • Why Thioanisole? It accelerates the removal of Pbf/Pmc groups (if Arg is present) and acts as a "soft" nucleophile to trap the Xan cation.

  • DODT vs. EDT: 3,6-Dioxa-1,8-octanedithiol (DODT) is less malodorous than Ethanedithiol (EDT) but equally effective at preventing Trp alkylation.

Detailed Experimental Protocol

Safety Note: TFA is corrosive. EDT and Thioanisole have strong odors (stench). Perform all steps in a fume hood.

Materials:
  • Synthesized Peptidyl-Resin (dried).[2]

  • HPLC Grade TFA.

  • Scavengers: TIS, DODT (or EDT), Water, Phenol (crystalline).

  • Cold Diethyl Ether (pre-cooled to -20°C).

  • Polypropylene syringe with frit (reaction vessel).

Step-by-Step Workflow:
  • Preparation of Resin:

    • Wash the resin with Dichloromethane (DCM) (

      
      ) to remove residual DMF (DMF can form complexes with TFA, reducing cleavage efficiency).
      
    • Dry the resin under nitrogen flow for 10 minutes.

  • Cocktail Preparation (Freshness is Critical):

    • Example (Cocktail B - Green): In a separate vial, mix 250 µL TIS, 250 µL Water, and 250 µL DODT. Add 9.25 mL TFA.

    • Note: If using Phenol (Reagent K), dissolve the crystals in TFA first.

    • Cool the cocktail to 4°C before adding to the resin. The cleavage reaction is exothermic; heat promotes side reactions.

  • Cleavage Reaction:

    • Add the cold cocktail to the resin (Ratio: 10 mL cocktail per 1 g resin).

    • Seal the vessel and shake gently at Room Temperature for 2.5 to 3 hours .

    • Scientific Rationale: Xan removal is slower than Trt. A minimum of 2 hours is required for complete removal, especially if multiple D-Gln(Xan) residues are present.

  • Precipitation:

    • Filter the reaction mixture into a 50 mL centrifuge tube containing 35 mL of ice-cold diethyl ether .

    • A white precipitate (peptide) should form immediately.

    • Centrifuge at 3,000 rpm for 5 minutes at 4°C. Decant the ether.

    • Repeat the ether wash 2 more times to remove scavengers (critical to remove the Xan-scavenger adducts).

  • Analysis:

    • Dissolve the pellet in Water/Acetonitrile (1:1).

    • Analyze via LC-MS.[3]

    • Success Criteria: Look for the target mass.

    • Failure Mode: A mass shift of +180 Da indicates incomplete Xan removal or re-attachment.

Troubleshooting & Optimization Logic

If LC-MS analysis shows impurities corresponding to Xan adducts, follow this decision logic to optimize the next cleavage.

Diagram 2: Optimization Decision Tree

Optimization Start Analyze Crude Peptide (LC-MS) CheckMass Mass Shift +180 Da? Start->CheckMass CheckResidues Contains Trp, Tyr, or Met? CheckMass->CheckResidues Yes Success Peptide Pure Proceed to Purification CheckMass->Success No Incomplete Incomplete Cleavage CheckResidues->Incomplete No (Steric hindrance) Alkylation Irreversible Alkylation CheckResidues->Alkylation Yes (Scavenger failure) Extend Action: Extend Time to 4h or Increase TFA ratio Incomplete->Extend SwitchCocktail Action: Switch to Reagent K (Add Phenol/EDT) Alkylation->SwitchCocktail

Caption: Workflow for diagnosing cleavage failures. +180 Da indicates the presence of the Xanthyl group. If sensitive residues are present, scavenger strength must be increased.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214.[4] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research, 36(3), 255-266.[5] Link

  • Sigma-Aldrich. Cleavage Cocktails for Fmoc Synthesis. Technical Guide. Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Specific reference to Xan vs Trt orthogonality).
  • Bachem. Solid Phase Peptide Synthesis (SPPS) - Cleavage and Deprotection. Bachem Technical Library. Link

Sources

Microwave-assisted synthesis using Fmoc-D-Gln(Xan)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating Fmoc-D-Gln(Xan)-OH

Executive Summary

This guide details the protocol for the incorporation of Fmoc-D-Gln(Xan)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-xanthyl-D-glutamine) into peptides using microwave-assisted solid-phase peptide synthesis (MW-SPPS). While the Trityl (Trt) group is the modern standard for Glutamine side-chain protection, the Xanthyl (Xan) group remains a critical tool for specific solubility profiles and acid-lability requirements. This protocol addresses the unique challenges of using D-amino acids and the Xan protecting group, specifically focusing on preventing side-chain dehydration and ensuring efficient coupling without racemization.[1]

Chemical Basis & Mechanistic Insights

The Role of D-Glutamine

The incorporation of D-amino acids like D-Gln is a primary strategy for increasing the metabolic stability of peptide therapeutics. D-isomers render peptides resistant to proteolytic degradation by endogenous proteases, extending half-life and bioavailability.

The Xanthyl (Xan) Advantage

Unprotected Glutamine side chains are prone to dehydration during activation, converting the primary amide (-CONH2) into a nitrile (-CN).[1] The Xanthyl group protects the amide nitrogen, preventing this side reaction.[1][2]

  • Acid Lability: The Xan group is highly acid-labile, often more so than Trityl (Trt), ensuring complete removal during global cleavage.

  • Solubility: The bulky xanthyl moiety disrupts intermolecular H-bonding, improving the solubility of the Fmoc-amino acid in DMF compared to unprotected derivatives, though it is generally less soluble than the Trt equivalent.

  • Mechanism: The Xan group sterically hinders the amide, blocking the formation of the isoimide intermediate that leads to nitrile formation.

Materials & Equipment

Reagents:

  • Building Block: Fmoc-D-Gln(Xan)-OH (High purity, >98%).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Base/Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Oxyma is preferred over HOBt/HOAt for MW-SPPS due to higher thermal stability and reduced racemization risks.

  • Deprotection: 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H2O.[3][4]

Equipment:

  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

  • LC-MS for analysis.[5]

Experimental Protocol

Stock Solution Preparation
  • Fmoc-D-Gln(Xan)-OH (0.2 M): Dissolve the amino acid in DMF.

    • Critical Note: Xan derivatives can be less soluble than Trt. If turbidity persists, add NMP (N-methyl-2-pyrrolidone) dropwise or sonicate at 30°C. Ensure full dissolution before placing on the robot to prevent line blockages.

  • Activator (0.5 M or 1.0 M): DIC in DMF.

  • Base (0.5 M or 1.0 M): Oxyma Pure in DMF.

Microwave Synthesis Cycle

The following cycle is optimized to balance coupling efficiency with the suppression of thermally induced side reactions (e.g., enantiomerization of the D-center).

StepOperationReagentTemp (°C)Time (sec)Power (W)Notes
1 Deprotection 20% Piperidine/DMF75°C30~50Initial removal
2 Deprotection 20% Piperidine/DMF90°C120~50Complete removal
3 Wash DMFRT--4x Wash
4 Coupling Fmoc-D-Gln(Xan) + DIC + Oxyma75°C 300 ~30CRITICAL STEP
5 Wash DMFRT--4x Wash

Protocol Justification:

  • Coupling Temperature (75°C): While many standard AAs are coupled at 90°C, we recommend 75°C for Fmoc-D-Gln(Xan)-OH. This reduced temperature minimizes the risk of premature Xan instability and preserves the chiral integrity of the D-center, which can be sensitive to high-temperature racemization in the presence of strong activators.

  • Activation: DIC/Oxyma is superior to HATU/DIEA for Cys/His/Gln preventing enantiomerization.

Cleavage & Work-up

The Xanthyl group forms a stable xanthyl cation upon cleavage. Adequate scavenging is required to prevent re-attachment to nucleophilic residues (Trp, Tyr).

  • Wash Resin: DCM (3x), MeOH (1x), DCM (3x). Dry under N2.

  • Cocktail Preparation: Prepare Reagent B or standard cocktail:

    • TFA: 95%[4]

    • TIS: 2.5% (Crucial scavenger for Xan cation)[4]

    • H2O: 2.5%

    • (Optional)DODT/EDT: Add 2.5% if Trp/Met are present.

  • Reaction: Add cocktail to resin. Shake at Room Temperature for 2-3 hours .

    • Note: Xan is acid-labile and cleaves relatively fast, but the cation must be sequestered.

  • Precipitation: Filter resin, concentrate filtrate (optional), and precipitate in ice-cold Diethyl Ether.

  • Isolation: Centrifuge, decant ether, and lyophlize.

Visualization of Workflows

Figure 1: Microwave SPPS Cycle for Fmoc-D-Gln(Xan)-OH

This diagram illustrates the optimized synthesis loop, emphasizing the temperature control during the coupling phase.

MW_SPPS_Cycle Start Fmoc-Peptide-Resin Deprot Fmoc Deprotection 20% Pip/Oxyma 90°C, 2 min Start->Deprot Wash1 DMF Wash (4x) Deprot->Wash1 Couple Coupling Fmoc-D-Gln(Xan)-OH 75°C, 5 min Wash1->Couple Add AA Activate Activation DIC + Oxyma Activate->Couple Pre-mix Wash2 DMF Wash (4x) Couple->Wash2 End Elongated Peptide Wash2->End End->Start Next Cycle

Caption: Optimized MW-SPPS cycle. Note the reduced coupling temperature (75°C) for D-Gln(Xan) to ensure stability.

Figure 2: Protection & Cleavage Mechanism

This diagram details how the Xanthyl group prevents nitrile formation and its subsequent removal.

Xan_Mechanism Unprotected Unprotected Gln Side Chain (-CONH2) Risk Risk: Dehydration to Nitrile (-CN) Unprotected->Risk Activation Protected Fmoc-D-Gln(Xan)-OH (Amide Protected) Coupling MW Coupling Step (DIC/Oxyma) Protected->Coupling Prevents Dehydration Peptide Peptide-Resin (Intact Amide) Coupling->Peptide Cleavage TFA Cleavage (Acidolysis) Peptide->Cleavage Final Native D-Gln Residue + Xanthyl Cation (Scavenged) Cleavage->Final TFA/TIS

Caption: Mechanism of Xan protection. The bulky group prevents dehydration during activation and is removed by TFA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Xan group.Increase coupling time to 10 min or perform double coupling at 75°C.
Precipitation in Line Low solubility of Xan derivative.Dissolve in DMF/NMP (80:20). Sonicate gently. Filter solution before use.
Low Yield / Impurities Xanthyl cation re-attachment.Increase TIS concentration to 5% in cleavage cocktail. Add 2.5% EDT if Trp is present.
Racemization Over-activation at high temp.[6]Strictly maintain coupling temp ≤ 75°C. Use Oxyma/DIC instead of HATU/DIEA.

References

  • CEM Corporation. (2022). Microwave-Assisted Solid-Phase Peptide Synthesis based on the Fmoc protecting group strategy. PubMed. Retrieved from [Link]

  • Biotage. (2018). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026). Understanding the Xanthyl Protecting Group in Peptide Synthesis. Retrieved from [Link]

Sources

Strategic Incorporation of D-Glutamine for Protease-Resistant Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation.[1] This guide details the strategic incorporation of D-Glutamine (D-Gln) to engineer protease resistance. By inverting the stereochemistry at specific cleavage sites (or using retro-inverso strategies), researchers can extend plasma half-life from minutes to days while maintaining biological affinity.[1] This document provides a validated Fmoc-SPPS protocol for D-Gln insertion, strategies to minimize racemization, and a standardized serum stability assay for validation.[1]

Part 1: The Chiral Shield Strategy (Mechanism)[1]

The Proteolytic Problem

Endogenous proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) have evolved to recognize and cleave peptide bonds between L-amino acids .[1] The active sites of these enzymes rely on a precise stereochemical "lock and key" fit to position the scissile amide bond near the catalytic triad (typically Serine-Histidine-Aspartate).

The D-Glutamine Solution

Glutamine is a frequent target for degradation and deamidation.[1] Substituting L-Gln with D-Gln introduces a "chiral shield."

  • Steric Mismatch: The side chain of D-Gln points in the opposite spatial orientation relative to the backbone.[1] When the protease attempts to dock, the side chain clashes with the enzyme's specificity pocket (S1/S1' subsites).[1]

  • Catalytic Misalignment: Even if binding occurs, the carbonyl carbon of the peptide bond is displaced away from the nucleophilic serine of the protease, rendering hydrolysis impossible.[1]

Visualization: The Steric Clash Mechanism

The following diagram illustrates why proteases fail to cleave D-isomer containing peptides.

ProteaseResistance Enzyme Protease Active Site (L-Specific) Complex_L Enzyme-Substrate Complex (Productive) Enzyme->Complex_L Binds L-Gln Complex_D Enzyme-Substrate Complex (Non-Productive) Enzyme->Complex_D Binds D-Gln L_Pep L-Peptide Substrate (Natural) L_Pep->Complex_L D_Pep D-Peptide Substrate (Modified) D_Pep->Complex_D Hydrolysis Hydrolysis (Cleavage) Complex_L->Hydrolysis Scissile bond aligned with Catalytic Triad Intact Peptide Remains Intact (Therapeutic Effect) Complex_D->Intact Steric Clash: Scissile bond misaligned

Figure 1: Mechanistic divergence of L- vs. D-peptide interaction with protease active sites.[1]

Part 2: Chemical Synthesis Protocol (Fmoc-SPPS)

Synthesizing peptides with D-Glutamine requires specific attention to racemization (reversion to L-form) and side-chain protection .

Critical Reagent Selection
  • Building Block: Use Fmoc-D-Gln(Trt)-OH .[2]

    • Why Trityl (Trt)? Unprotected Glutamine is prone to dehydration (forming nitriles) and self-cyclization (forming pyroglutamate) during activation.[1][3] The bulky Trityl group prevents these side reactions.[1][3][4]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][5]

    • Why? Strong bases like DIEA (used with HBTU/HATU) can abstract the

      
      -proton, increasing the risk of racemization.[1] DIC/Oxyma creates a neutral/acidic environment that preserves chirality.[1]
      
Step-by-Step Synthesis Protocol

Materials:

  • Resin: Rink Amide ProTide (0.5-0.7 mmol/g loading).[1]

  • Solvent: DMF (Dimethylformamide), HPLC grade.[1]

  • Deprotection: 20% Piperidine in DMF.[1][5][6]

Workflow:

  • Resin Swelling:

    • Swell resin in DMF for 20 minutes. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min).[1]

  • Activation & Coupling (The Critical Step):

    • Dissolve Fmoc-D-Gln(Trt)-OH (5 eq relative to resin) in minimal DMF.

    • Add Oxyma Pure (5 eq).[1][5]

    • Add DIC (5 eq).[1][5]

    • Note: Pre-activate for only 2 minutes to minimize racemization.[1]

    • Add mixture to resin.[1][5][6] Shake at room temperature for 45–60 minutes.

  • Washing:

    • Drain and wash with DMF (4 x 1 min).[1]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted chains.[1]

  • Cleavage:

    • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT.[1]

    • Time: 2.5 hours. (The Trt group is acid-labile and removes easily).[1][4]

Diagram: Synthesis Workflow

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (45-60 min) Wash1->Couple Activate Activation Fmoc-D-Gln(Trt)-OH + DIC/Oxyma Activate->Couple Add Reagents Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Couple->Cleave Final Crude D-Peptide Cleave->Final

Figure 2: Optimized SPPS workflow for D-Glutamine insertion.

Part 3: Validation Protocol (Serum Stability)

Proof of protease resistance must be established via a biological stability assay.[1]

Protocol: Human Serum Stability Assay

Objective: Compare the half-life (


) of the L-peptide vs. the D-Gln analog.
  • Preparation:

    • Pool human serum (Sigma or similar) and centrifuge to remove lipids.[1]

    • Prepare peptide stocks (1 mM in water).[1]

  • Incubation:

    • Mix peptide stock with 25% Human Serum (diluted in PBS) to a final concentration of 100 µM.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take aliquots (100 µL) at time points: 0h, 1h, 4h, 8h, 24h, 48h.

  • Quenching & Extraction (Optimized):

    • Add 200 µL of 1% Formic Acid in Ethanol to the aliquot.

    • Why? Acidified ethanol precipitates serum proteins more effectively than acetonitrile, preventing peptide loss during extraction.[1]

    • Chill at -20°C for 20 mins.

    • Centrifuge at 14,000 rpm for 10 mins.

  • Analysis:

    • Inject supernatant into LC-MS.

    • Monitor the Parent Ion peak area.[1]

Data Interpretation

Calculate the remaining percentage relative to


.[1]
Peptide VariantT=0hT=4hT=24hEstimated Half-life (

)
L-Sequence (Control) 100%15%<1%~1.5 Hours
D-Gln Analog 100%98%92%> 48 Hours

References

  • Mechanism of Protease Resistance

    • Mishra, B., et al. (2024).[1][7][8] "Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides." ACS Infectious Diseases.[1]

    • [1]

  • Serum Stability Protocol

    • Chen, W., et al. (2019).[1] "Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS." Future Science OA.

    • [1]

  • D-Amino Acid Synthesis Strategies

    • BenchChem Technical Notes.[1][3][4] "Strategies to Prevent Racemization During Peptide Synthesis."

  • Retro-Inverso Peptides

    • GenScript Technical Guide.[1] "Terminology of Molecular Biology for Retro-Inverso."

Sources

Solvent selection for dissolving Fmoc-D-Gln(Xan)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solvent Selection and Dissolution Protocol for Fmoc-D-Gln(Xan)-OH

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-D-Gln(Xan)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for sequences containing the D-isomer of glutamine. The bulky Xanthyl (Xan) protecting group on the side-chain amide is strategically employed not only to prevent deleterious side reactions but also to significantly enhance the solubility of the derivative.[1][2] Unprotected Fmoc-Gln-OH is notoriously difficult to dissolve in standard SPPS solvents, which can lead to incomplete coupling reactions and the generation of deletion sequences.[3][4] This guide provides a comprehensive overview of the physicochemical properties of Fmoc-D-Gln(Xan)-OH, a mechanistic approach to solvent selection, detailed dissolution protocols, and troubleshooting advice to ensure its effective use in both manual and automated peptide synthesis.

The Role of the Xanthyl (Xan) Protecting Group

In Fmoc-based SPPS, the choice of side-chain protection is paramount. For glutamine, the primary challenges are the prevention of side-chain amide dehydration to a nitrile during the coupling activation step and ensuring adequate solubility.[2] The Xanthyl group addresses both issues masterfully.

  • Prevention of Side Reactions: The bulky Xan group provides steric hindrance that effectively blocks the dehydration of the amide, preserving the integrity of the glutamine residue.[1]

  • Enhanced Solubility: The large, aromatic Xan moiety disrupts the intermolecular hydrogen bonding that can cause Fmoc-amino acids to aggregate and precipitate, thereby dramatically increasing solubility in common organic solvents.[1][2] This is a significant advantage over the unprotected Fmoc-Gln-OH.[3][4]

cluster_0 Challenges with Unprotected Fmoc-Gln-OH cluster_1 Fmoc-D-Gln(Xan)-OH Solution A Poor Solubility in DMF/NMP B Side-Chain Dehydration (Nitrile Formation) C Enhanced Solubility D Steric Shielding of Amide Xan Xanthyl (Xan) Protecting Group Xan->C Disrupts Aggregation Xan->D Prevents Dehydration

Caption: Role of the Xanthyl (Xan) group in overcoming synthesis challenges.

Physicochemical & Solubility Profile

Understanding the properties of Fmoc-D-Gln(Xan)-OH is the first step toward rational solvent selection. Its structure, dominated by the large, nonpolar Fmoc and Xan groups, dictates its preference for polar aprotic solvents.

Table 1: Physicochemical Properties of Fmoc-D-Gln(Xan)-OH

PropertyValueSource
Chemical Formula C₃₃H₂₈N₂O₆[5]
Molecular Weight 548.6 g/mol [5]
Appearance White to off-white powder
Stereochemistry D-Glutamine
Protecting Groups Nα-Fmoc, Nγ-Xanthyl[6]
Solvent Selection Rationale

The ideal solvent for SPPS must effectively solvate the resin, the growing peptide chain, and the incoming protected amino acid.[7][8] For Fmoc-D-Gln(Xan)-OH, polar aprotic solvents are the industry standard.

  • Dimethylformamide (DMF): The most common solvent in Fmoc-SPPS. Its high polarity effectively solvates the Fmoc-amino acid, preventing aggregation and facilitating high coupling efficiency.[7][9] However, DMF can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[7] It is crucial to use high-purity, amine-free DMF.[10]

  • N-methylpyrrolidone (NMP): An excellent alternative to DMF, NMP is more polar and often provides superior solvation, which can be beneficial for preventing aggregation in difficult sequences.[7][11] Some reports suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[7]

Table 2: Qualitative and Quantitative Solubility of Xanthyl/Trityl Protected Glutamine Derivatives

SolventSolubility DescriptionNotes
Dimethylformamide (DMF) Excellent / Readily Soluble [3][4][12]The recommended primary solvent. Forms clear solutions at standard concentrations required for SPPS (e.g., 0.2 M to 0.5 M). The analogous Fmoc-D-Gln(Trt)-OH has a reported solubility of c = 1% (10 mg/mL) in DMF.
N-methylpyrrolidone (NMP) Excellent / Readily Soluble [11][13]A highly effective primary solvent, often used interchangeably with or in place of DMF. Considered by many as the solvent of choice for improving coupling yields.[7]
Dimethyl Sulfoxide (DMSO) Good Can be used as a co-solvent to disrupt aggregation.[14] Fmoc-D-Glu(OtBu)-OH shows good solubility at 100 mg/mL in DMSO, suggesting similar behavior for other bulky derivatives.[15] Not typically used as a primary solvent for coupling.
Dichloromethane (DCM) Limited / Poor While used in some SPPS wash steps and historically in Boc-chemistry, DCM is generally a poor solvent for dissolving large, polar Fmoc-amino acid derivatives and is not recommended for coupling steps in Fmoc chemistry.[7][11]
"Green" Solvents (e.g., PolarClean™) Good to Excellent Emerging eco-friendly alternatives. PolarClean, for instance, has been shown to dissolve most Fmoc-amino acids to concentrations >0.4 M.[16][17] Suitability should be validated for specific automated systems.

Experimental Protocols

The following protocols provide validated, step-by-step procedures for the dissolution and handling of Fmoc-D-Gln(Xan)-OH.

Protocol 1: Small-Scale Solubility Test

This protocol is essential for verifying the quality of a new lot of Fmoc-D-Gln(Xan)-OH and confirming its solubility in your specific solvent stock before committing to a large-scale synthesis.

Materials:

  • Fmoc-D-Gln(Xan)-OH

  • High-Purity (Amine-Free) DMF or NMP

  • Small glass vial (e.g., 2 mL) with cap

  • Vortex mixer

  • Pipettor and tips

Procedure:

  • Weigh 27.4 mg of Fmoc-D-Gln(Xan)-OH (0.05 mmol) into a clean, dry glass vial.

  • Add 250 µL of DMF or NMP to the vial. This will yield a target concentration of 0.2 M.

  • Cap the vial securely.

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Visually inspect the solution. It should be completely clear and free of any particulate matter.

  • If dissolution is slow, the vial may be gently sonicated for 5 minutes.

  • Result Interpretation: A clear solution indicates good solubility and suitability for use in SPPS. If particulates remain, the solvent quality may be poor, or the amino acid derivative may be compromised.

start Start: Select Solvent (DMF or NMP) prep Prepare 0.2 M solution (Protocol 1) start->prep dissolve Vortex / Sonicate prep->dissolve check Visually Inspect Solution dissolve->check pass Clear Solution: Proceed to SPPS check->pass Yes fail Particulates Remain: Troubleshoot check->fail No troubleshoot Check Solvent Quality Consider Co-solvent (e.g., +DMSO) fail->troubleshoot

Caption: Workflow for solvent selection and validation.

Protocol 2: Preparation of Stock Solution for Automated Synthesis

This protocol describes the preparation of a standard 0.2 M solution for use in the amino acid reservoirs of an automated peptide synthesizer.

Materials:

  • Fmoc-D-Gln(Xan)-OH

  • High-Purity (Amine-Free) DMF or NMP

  • Appropriate-sized graduated cylinder or volumetric flask

  • Clean, dry bottle for synthesizer reservoir

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required mass of Fmoc-D-Gln(Xan)-OH based on the desired final volume and concentration (Mass = 0.2 mol/L * 0.5486 kg/mol * Final Volume in L).

    • Example: For 50 mL (0.050 L) of a 0.2 M solution, weigh 0.2 * 0.5486 * 0.050 = 5.49 g.

  • Carefully weigh the calculated mass of Fmoc-D-Gln(Xan)-OH and add it to the final reservoir bottle.

  • Measure approximately 80% of the final volume of DMF or NMP and add it to the bottle.

  • Seal the bottle and mix by swirling or using a magnetic stirrer at room temperature until the solid is fully dissolved. Avoid vigorous shaking that can introduce air bubbles.

  • Once dissolved, add the remaining solvent to reach the final target volume. Mix gently to ensure homogeneity.

  • The solution should be crystal clear. It is now ready to be loaded onto the peptide synthesizer.

  • Best Practice: It is recommended to prepare amino acid solutions fresh daily.[7] If storage is necessary, cap the solution tightly, flush with argon or nitrogen, and store at 2-8°C for no more than a few days to minimize potential degradation.

Troubleshooting

ProblemPossible CauseRecommended Solution
Slow or Incomplete Dissolution 1. Poor solvent quality (contains water or amine impurities).[7][10] 2. Low ambient temperature. 3. Highly concentrated solution.1. Use fresh, high-purity, amine-free grade DMF or NMP. 2. Gently warm the solution to 30-35°C. 3. Briefly sonicate the solution in an ultrasonic bath for 5-10 minutes. 4. If the issue persists, prepare a more dilute solution.
Solution appears cloudy or hazy Micro-particulates or onset of aggregation.1. Filter the solution through a 0.45 µm PTFE syringe filter before use. 2. Consider adding a small percentage (1-5%) of DMSO as a chaotropic agent to disrupt aggregation, but verify compatibility with your synthesis protocol.[14]
Precipitation during synthesis On-resin peptide aggregation is reducing the solvating capacity of the local environment.This is a complex issue related to the peptide sequence itself. While the incoming amino acid solution is not the primary cause, switching the main synthesis solvent from DMF to NMP or using aggregation-disrupting additives may be necessary.[11][14]

Conclusion

The successful incorporation of Fmoc-D-Gln(Xan)-OH into a peptide sequence is critically dependent on its complete dissolution. The Xanthyl protecting group confers excellent solubility in standard polar aprotic solvents, with high-purity DMF and NMP being the premier choices. By following the validated protocols for solubility testing and stock solution preparation outlined in this guide, researchers can ensure homogenous reaction conditions, leading to higher coupling efficiencies, reduced risk of deletion mutations, and ultimately, a final peptide product of superior purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Xanthyl Protecting Group in Peptide Synthesis: A Deep Dive into Boc-Gln(Xan)-OH.
  • Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
  • Benchchem. Solubility Characteristics of Fmoc-Gln(Trt)-OH in DMF: An In-depth Technical Guide.
  • Benchchem. The Xanthyl (Xan) Protecting Group: A Technical Guide for Peptide Synthesis.
  • Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • RSC Publishing. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. (2023-03-28).
  • Aapptec Peptides. Technical Support Information Bulletin 1161 - Removal of N-Xanthyl Groups.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1.
  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023-02-02).
  • Sigma-Aldrich. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1.
  • WIDE HORIZON. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Benchchem. A Comparative Guide to Fmoc-Gln(Trt)-OH and Other Glutamine Derivatives in Peptide Synthesis.
  • PubChem, National Institutes of Health. Fmoc-Gln(Xan)-OH | C33H28N2O6.
  • ResearchGate. List of some solvents used for SPPS.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Google Patents. Solvent system for solid phase peptide synthesis (WO2019241586A1).
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. (2014-12-29).
  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Organic Chemistry Portal. Protecting Groups.
  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Sigma-Aldrich. Fmoc-D-Gln(Trt)-OH 97 200623-62-7.
  • Benchchem. dealing with solubility issues of Fmoc-D-Glu-OH derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Xanthyl (Xan) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

Is it actually the Xanthyl group? Before altering cleavage protocols, confirm the identity of the impurity. The Xanthyl group (9-xanthenyl) is significantly more acid-stable than the Trityl (Trt) group often used for Asparagine (Asn) and Glutamine (Gln).[1]

  • Target Mass Shift: +180.2 Da (Monoisotopic).

  • Chemical Basis: Replacement of a proton (

    
    , ~1 Da) with the Xanthyl moiety (
    
    
    
    , ~181 Da).
  • Common False Positives:

    • t-Butyl adducts (+56 Da).[1]

    • Incomplete coupling (variable mass).

The Mechanism of Failure

The deprotection of Xanthyl is an equilibrium-driven acidolysis . Unlike the Trityl group, which flies off in dilute acid (1–5% TFA), the Xanthyl group requires high concentrations of Trifluoroacetic Acid (TFA) to protonate the amide/thiol interface sufficiently.

The cleavage generates a Xanthyl cation (


) . This carbocation is:
  • Highly Lipophilic: It adheres non-covalently to hydrophobic peptide sequences.

  • Reversible: If not immediately quenched by a scavenger, it will re-attack the nucleophilic amide (Asn/Gln) or alkylate sensitive residues (Trp, Tyr, Met).

Visualization: The Equilibrium Trap

The following diagram illustrates why standard cocktails fail—the lack of specific scavengers allows the reaction to reverse.

Xan_Deprotection_Mechanism Protected Peptide-Asn(Xan) Intermediate Transition State [Protonated] Protected->Intermediate + TFA (High Conc) FreePeptide Free Peptide (Asn-NH2) Intermediate->FreePeptide Cleavage Cation Xanthyl Cation (Xan+) Intermediate->Cation Heterolysis Cation->Protected Re-attachment (Equilibrium) Scavenged Quenched Byproduct (Xan-Silane/Thiol) Cation->Scavenged + Silane/Thiol (Irreversible) SideReaction Irreversible Alkylation (Trp-Xan) Cation->SideReaction No Scavenger

Figure 1: The kinetic competition between re-attachment (red dashed) and scavenging (green solid).[1] Successful deprotection requires driving the equilibrium to the right via potent scavengers.

Troubleshooting Protocols (Q&A)

Q1: I used standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O), but the +180 Da peak persists. Why?

Root Cause: Insufficient scavenger "bite" or solubility issues. The Xanthyl cation is bulky and hydrophobic. Standard TIS (Triisopropylsilane) concentrations may be insufficient if the peptide sequence aggregates, trapping the cation near the reaction site.

Protocol Adjustment (The "Hard" Acid Approach): Switch to Reagent K or a high-silane cocktail. Thiols are superior quenchers for Xan due to their high nucleophilicity.

ComponentStandard CocktailRecommended (High Scavenger) Role
TFA 95%82.5% Acid source (protonation)
Phenol -5% Plasticizer (solvates polymer matrix)
Thioanisole -5% Accelerates removal; quenches cations
Water 2.5%5% Hydrolysis
EDT (Ethanedithiol) -2.5% Critical: Traps Xan+ irreversibly
TIS 2.5%-Silane scavenger (optional replacement for EDT)

Action: Re-cleave the resin (or the crude peptide) using the Recommended Cocktail for 3–4 hours at room temperature.

Q2: My peptide is extremely hydrophobic. Could the Xan group be "stuck" due to aggregation?

Root Cause: Steric shielding. If the peptide aggregates on the resin (beta-sheet formation), the TFA cannot effectively protonate the Xan-Amide bond.

Protocol Adjustment (Thermal Assist):

  • Solvent Swelling: Pre-swell the resin in DCM (Dichloromethane) for 15 minutes to expand the polystyrene matrix.

  • Temperature: Perform the cleavage at 35°C (do not exceed 40°C to avoid Asp-Pro cleavage).

  • Chaos: Add 5% DTT (Dithiothreitol) instead of EDT if odor is a concern; DTT also helps break disulfide aggregates if Cys is present.

Q3: I see the peptide in the cleavage solution, but it won't precipitate in ether. Is the Xan group preventing precipitation?

Root Cause: Lipophilicity of the Xanthyl group. Yes. If the Xan group is still attached (or if the peptide itself is short and greasy), the peptide acts more like a lipid. It remains soluble in the TFA/Ether mix.

Protocol Adjustment (Isolation Rescue): Do not discard the supernatant.

  • Evaporation: Rotovap the TFA solution down to an oil (remove as much TFA as possible).

  • Alternative Anti-Solvent: Instead of pure Diethyl Ether, use a 1:1 mixture of Hexane:Ether (cooled to -20°C). The hexane reduces the polarity further, forcing the hydrophobic peptide to crash out.

  • Direct Purification: If precipitation fails, dissolve the oily residue in 10% Acetic Acid/Water and lyophilize directly, or load onto Prep-HPLC (verify pH < 2).

Decision Logic for Troubleshooting

Follow this logic gate to resolve the impurity efficiently.

Troubleshooting_Logic Start Impurity Detected (Mass Spec) CheckMass Is Mass Shift +180 Da? Start->CheckMass NotXan Not Xanthyl Issue. Check t-Butyl (+56) or Acetylation. CheckMass->NotXan No IsXan Confirmed Xanthyl. Check Cleavage Cocktail. CheckMass->IsXan Yes CocktailCheck Was EDT or Thioanisole used? IsXan->CocktailCheck ReCleave Action: Re-cleave with Reagent K (3-4 hrs) CocktailCheck->ReCleave No (Standard Cocktail used) SolubilityCheck Action: Check Peptide Sequence. Is it hydrophobic? CocktailCheck->SolubilityCheck Yes (Scavengers were present) Aggreg Action: Re-cleave at 35°C or use DBU wash prior. SolubilityCheck->Aggreg Yes (Hydrophobic)

Figure 2: Diagnostic workflow for identifying and resolving Xanthyl-related impurities.

References & Authoritative Sources

  • BenchChem. (2025).[2][3] The Xanthyl (Xan) Protecting Group: A Technical Guide for Peptide Synthesis. Retrieved from [1]

  • Sigma-Aldrich (Merck). Fmoc Resin Cleavage and Deprotection Strategies. Discusses the necessity of scavengers (EDT/Thioanisole) for sensitive protecting groups. Retrieved from [1]

  • Aapptec. Technical Support Information Bulletin: Removal of N-Xanthyl Groups. Confirms acid lability and TFA protocols. Retrieved from [1]

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. Details scavenger roles (EDT vs TIS) and temperature effects on deprotection. Retrieved from [1]

  • ResearchGate (Community Discussion). Troubleshooting Hydrophobic Peptide Cleavage. Insights on ether precipitation failures for lipophilic peptides. Retrieved from

Sources

Minimizing glutarimide formation in D-glutamine peptides

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Mitigating Glutarimide Formation in D-Glutamine Peptides

Executive Summary: The "D-Glutamine Trap"

A common misconception in peptide therapeutics is that D-amino acid substitution universally confers stability. While D-Glutamine (D-Gln) provides excellent resistance against enzymatic proteolysis, it remains highly susceptible to chemical degradation via glutarimide formation .

This non-enzymatic degradation pathway is driven by the nucleophilic attack of the backbone nitrogen on the side-chain amide.[1] In D-Gln peptides, particularly those containing a D-Gln-Gly motif, this reaction can lead to rapid chain cleavage, racemization, and the formation of isoglutamate byproducts—often rendering a synthesis batch useless within hours at physiological pH.

This guide details the mechanistic root of this instability and provides validated protocols to minimize it during synthesis, purification, and storage.

Module 1: The Mechanism of Failure

To solve the problem, we must first visualize the enemy. Glutarimide formation is a cyclization-deamidation event.[2]

The Pathway:

  • Trigger: At neutral or alkaline pH, the backbone nitrogen of the

    
     residue (the amino acid C-terminal to D-Gln) becomes deprotonated.
    
  • Attack: This nitrogen attacks the

    
    -carbonyl of the D-Gln side chain.
    
  • Cyclization: A 6-membered glutarimide ring forms, releasing ammonia (deamidation).

  • Hydrolysis: The ring is unstable and hydrolyzes, opening primarily to

    
    -linked isoglutamate (a structural impurity) or reverting to 
    
    
    
    -glutamate, often with racemization.

Visualizing the Degradation Pathway

GlutarimideMechanism cluster_0 Critical Risk Factor: Sterics Native Native D-Gln Peptide (Side Chain Amide) Intermediate Tetrahedral Intermediate Native->Intermediate Backbone N attack (pH > 7.0) Glutarimide Cyclic Glutarimide (6-Membered Ring) Intermediate->Glutarimide - NH3 (Deamidation) IsoGlu D-IsoGlutamate (gamma-linked byproduct) Glutarimide->IsoGlu Hydrolysis (Major Product) Glu D-Glutamate (Deamidated) Glutarimide->Glu Hydrolysis (Minor Product) Note If n+1 residue is Glycine, reaction rate increases ~16-70x

Figure 1: The deamidation pathway of D-Glutamine.[1][2][3][4] The formation of the glutarimide ring is the rate-limiting step, heavily influenced by the steric bulk of the n+1 residue.

Module 2: Troubleshooting & Optimization Guide

Scenario A: Synthesis (SPPS) – "My mass spec shows a -17 Da peak."

The Issue: During Fmoc-SPPS, the repeated exposure to base (20% piperidine) drives the deprotonation of the backbone amide, accelerating glutarimide formation on-resin. High-Risk Sequence: ...-D-Gln-Gly-... (The lack of side chain on Glycine removes steric protection).

Intervention Protocol / Recommendation Why it works
1. Backbone Protection (Gold Standard) Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the n+1 residue (e.g., Fmoc-Gly-(Hmb)-OH).The bulky Hmb/Dmb group physically blocks the backbone nitrogen, preventing it from attacking the D-Gln side chain.
2. Dipeptide Building Blocks Couple Fmoc-D-Gln(Trt)-Gly-OH as a single unit rather than sequentially.The critical amide bond is formed ex situ under controlled conditions, avoiding the specific on-resin activation step that favors cyclization.
3. Base Cocktail Adjustment Switch deprotection reagent to 0.1 M HOBt in 20% Piperidine/DMF .HOBt suppresses the basicity slightly and acts as a proton source, reducing the concentration of the reactive deprotonated backbone species.
Scenario B: Formulation & Storage – "The peptide degrades in buffer."

The Issue: You have purified the peptide, but it degrades during storage or bioassays. The Catalyst: Phosphate buffers and high pH.

Parameter Recommendation Technical Rationale
Buffer Selection AVOID Phosphate. Use Citrate, Acetate, or Tris (if necessary).Phosphate ions can act as general base catalysts, accelerating the proton transfer required for glutarimide formation [1].
pH Window Target pH 4.5 – 6.0. The nucleophilic attack requires a deprotonated backbone nitrogen. At pH < 6, this nitrogen is protonated and unreactive.
Temperature Store lyophilized at -20°C. If in solution, keep at 4°C.The activation energy for glutarimide ring closure is significant; rates drop precipitously at lower temperatures [2].

Module 3: Experimental Protocols

Protocol 1: Accelerated Stability Stress Test

Use this to validate your formulation before moving to animal studies.

Materials:

  • Test Peptide (1 mg/mL)

  • Buffers: 50 mM Phosphate (pH 7.4) vs. 50 mM Acetate (pH 5.5)

  • LC-MS (TOF or Orbitrap preferred)

Workflow:

  • Solubilization: Dissolve peptide in respective buffers.

  • Incubation: Place samples in a thermomixer at 37°C for 24, 48, and 72 hours.

  • Quenching: At each timepoint, remove an aliquot and acidify immediately with 1% Formic Acid to pH < 3 (freezes the reaction).

  • Analysis: Inject on LC-MS.

    • Monitor: Loss of Parent Peak (M).

    • Search For:

      • Glutarimide Intermediate: [M - 17 Da] (Loss of NH3).

      • Hydrolysis Products: [M + 1 Da] (Deamidation: Gln

        
         Glu/isoGlu). Note: This mass shift is +0.984 Da.[4][5]
        

Interpretation:

  • If [M-17] is dominant: The glutarimide ring is stable (common in non-aqueous or specific steric conditions).

  • If [M+1] is dominant: The ring has opened. Co-elution with authentic Glu/isoGlu standards is required to distinguish isomers.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the D-configuration of Glutamine protect it from this reaction? A: No. While D-amino acids protect against enzymes (proteases), they do not protect against chemical thermodynamics. The geometry of D-Gln allows the backbone nitrogen to attack the side chain just as easily as L-Gln. In fact, if the n+1 residue is Glycine, the flexibility allows rapid degradation regardless of chirality [3].

Q2: I see a peak at -18 Da. Is this glutarimide? A: Likely, yes. Technically it is a loss of 17 Da (NH3), but depending on isotopic envelopes and integration, it often appears as -17 or -18. Do not confuse this with Pyroglutamate formation, which involves the N-terminal amine attacking the side chain (loss of 17 Da). Glutarimide occurs at internal Gln residues.

Q3: Can I use standard Fmoc-D-Gln(Trt)-OH for synthesis? A: Yes, but if your sequence is D-Gln-Gly, D-Gln-Ser, or D-Gln-Ala, you are at high risk. For these sequences, we strongly recommend using Hmb-protected Gly/Ser/Ala at the n+1 position to sterically hinder the attack.

References

  • Robinson, N. E., & Robinson, A. B. (2001).[6][7] Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides.[4][8] Journal of Biological Chemistry, 262(2), 785-794.

  • Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.

  • Zhu, J., & Marchant, R. E. (2008).[9][10] Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: Unexpected glutarimide formation.[10][11] Journal of Peptide Science, 14(6), 690-696.[9][10]

Sources

Technical Support Center: Reducing Aggregation in D-Amino Acid Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D-AGG-404 Status: Open Subject: Troubleshooting Aggregation & Solubility in D-Peptide Synthesis and Handling

Welcome to the Technical Support Center

You are likely here because your D-amino acid containing peptide is behaving unexpectedly—either crashing out of solution during purification, forming gels, or failing to synthesize correctly due to on-resin aggregation.

While D-amino acids are powerful tools for increasing proteolytic stability and designing mirror-image therapeutics (e.g., for inhibiting amyloid formation), they are physically subject to the same thermodynamic laws as L-amino acids. If an L-sequence forms a beta-sheet, its D-enantiomer will form a mirror-image beta-sheet with equal tenacity.

This guide is structured to troubleshoot these issues across the peptide lifecycle: Design , Synthesis , and Post-Synthesis Handling .

Module 1: Synthesis & Assembly Troubleshooting (SPPS)

The Problem: During Solid Phase Peptide Synthesis (SPPS), aggregation of the growing peptide chain leads to "difficult sequences." The chains self-associate via hydrogen bonding (beta-sheet formation) within the resin matrix, preventing the entry of activated amino acids. This results in deletion sequences (missing residues).

Nuance for D-Amino Acids: Unlike L-amino acids, where we often use high heat to break aggregates, D-amino acids are highly susceptible to racemization (converting back to L-) at high temperatures, particularly Cysteine and Histidine.[1]

Diagnostic Protocol: Is it Aggregation or Chemistry?
  • Symptom: Kaiser test is negative (indicates coupling worked) but mass spec shows deletion (

    
    ).
    
  • Root Cause: Aggregation often causes "false negatives" in Kaiser tests because the N-terminus is buried.

  • Confirmation: Perform a micro-cleavage at the problematic step.

Troubleshooting Workflow: The "Magic Mixture" & Heat Balance
VariableStandard L-Peptide ProtocolD-Peptide Adjustment (Critical)
Temperature 75°C - 90°C (Microwave)Limit to 50°C - 60°C. High heat promotes D

L racemization.
Solvent DMF or NMPUse "Magic Mixture": DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.
Coupling Reagent HATU / HBTUUse DIC/Oxyma. Oxyma is superior for suppressing racemization at elevated temperatures compared to HOBt.
Resin Choice High Loading (0.6-0.8 mmol/g)Low Loading (< 0.2 mmol/g). PEG-based resins (e.g., ChemMatrix) swell better than polystyrene, reducing inter-chain aggregation.
Actionable Protocol: The "Beta-Disruption" Wash

If coupling stalls, perform this wash before the deprotection step:

  • Wash resin with 0.1 M Urea in DMF (3x 2 min).

  • Wash with DCM (3x).

  • Proceed to deprotection.[2] Mechanism: Urea acts as a chaotrope to disrupt hydrogen bonds holding the aggregates together, exposing the N-terminus for the next reaction.

Module 2: Structural Design (Pre-Synthesis)

The Problem: You are designing a peptide that must resist aggregation but requires specific D-amino acids for stability.

The Solution: Proactive insertion of "Beta-Breakers." Long runs of hydrophobic D-amino acids (e.g., D-Val, D-Ile, D-Phe) will form insoluble fibrils.

Strategy A: The "Proline Kink"

Proline (and D-Proline) lacks the amide hydrogen required for beta-sheet hydrogen bonding.

  • Implementation: If biological activity permits, substitute a non-critical residue with D-Proline .

  • Result: This forces a "kink" in the backbone, preventing the "zippering" effect of beta-sheets.

Strategy B: N-Methylation

N-methylation of the peptide backbone blocks hydrogen bonding without changing the side-chain chemistry.

  • Implementation: Use N-methyl-D-amino acids at every 3rd or 4th position in hydrophobic regions.

  • Note: This is the mechanism behind Cyclosporine's solubility.

BetaSheetBreaking cluster_0 Standard D-Peptide Aggregation cluster_1 N-Methylation Strategy D1 D-Val D2 D-Phe D1->D2 D1_b D-Val D1->D1_b H-Bond D3 D-Ile D2->D3 D2_b D-Phe D2->D2_b H-Bond D3_b D-Ile D3->D3_b H-Bond D1_b->D2_b D2_b->D3_b M1 D-Val M2 N-Me-D-Phe M1->M2 M1_b D-Val M1->M1_b H-Bond M3 D-Ile M2->M3 M2_b N-Me-D-Phe M2->M2_b BLOCKED (No H) M3_b D-Ile M3->M3_b Weakened M1_b->M2_b M2_b->M3_b

Figure 1: Mechanism of N-methylation in disrupting beta-sheet stacking. By removing the amide proton (H), the "zipper" cannot close, preventing aggregation.

Module 3: Solubility & Purification (Post-Synthesis)

The Problem: The peptide is cleaved from the resin but precipitates immediately in aqueous buffer, or elutes as a broad "hump" on HPLC.

Technical Insight: D-peptides are resistant to proteolysis.[3] This gives you a wider troubleshooting window than L-peptides. You can use harsher conditions (pH, temperature, sonication) without worrying about enzymes in the water or bacterial degradation.

Solubility Decision Matrix
ScenarioRecommended Solvent SystemWhy?
Hydrophobic (High % D-Val, D-Leu) HFIP (Hexafluoroisopropanol) or TFE These fluorinated alcohols are potent alpha-helix inducers and beta-sheet breakers. They dissolve aggregates instantly.
Charged but Aggregated 6M Guanidine HCl or 8M Urea Chaotropic agents denature the aggregates. Note: Remove via dialysis later.
Cysteine-Rich DMF (Avoid DMSO)DMSO promotes oxidation of Cys to Cystine (disulfides), which locks aggregates in place.
General "Crash" pH Switching Move pH at least 2 units away from the pI (Isoelectric Point).
Protocol: The "HFIP Trick" for HPLC Injection

If your D-peptide is insoluble in water/acetonitrile:

  • Dissolve crude peptide in 100% HFIP (10 mg/mL).

  • Sonicate for 5 minutes (D-peptides are stable).

  • Dilute 1:10 with 50% Acetonitrile/Water .

  • Inject immediately onto HPLC.

    • Why: HFIP breaks the beta-sheets. Once injected, the peptide binds to the C18 column before it can re-aggregate.

Module 4: FAQs & Troubleshooting Logic

Q: Can I use Pseudoprolines for D-peptides? A: generally, No. Commercially available pseudoprolines (oxazolidines) are derived from L-Serine/L-Threonine. Using them would insert an L-residue into your D-sequence. Unless you custom synthesize D-pseudoprolines, rely on Hmb-backbone protection or N-methylation instead.

Q: My D-peptide gelled in the NMR tube. How do I recover it? A: The gel is likely a beta-sheet fibril network. Add d6-DMSO or a drop of d-TFA to break the hydrogen bonds. For biological assays, you must lyophilize and re-solubilize using the "HFIP Trick" (see Module 3) to ensure monomeric species.

Q: How do I verify my D-peptide isn't aggregated during testing? A: Use the Thioflavin T (ThT) Assay .

  • Mix peptide (10-50 µM) with ThT (10 µM).

  • Measure fluorescence (Ex: 440nm, Em: 480nm).

  • High fluorescence = Aggregated (Amyloid-like). Low fluorescence = Monomeric.

    • Reference: Soto et al. established that beta-sheet breakers reduce ThT fluorescence [1].

TroubleshootingFlow cluster_SPPS Synthesis (On-Resin) cluster_Purification Purification (Post-Cleavage) Start Issue Detected Type Identify Stage Start->Type SPPS_Issue Deletion Sequences? Type->SPPS_Issue Synthesis Sol_Issue Insoluble/Broad Peak? Type->Sol_Issue Purification Heat Check Temp (<60°C?) SPPS_Issue->Heat Racemization Risk: Racemization Use Oxyma/DIC Heat->Racemization No (Too High) Agg_Wash Use Urea/Magic Mix Wash Heat->Agg_Wash Yes (Temp OK) Solvent Hydrophobic? Sol_Issue->Solvent HFIP Use HFIP/TFE Solvent->HFIP Yes Chaotrope Use 6M GnHCl Solvent->Chaotrope No (Charged)

Figure 2: Decision tree for troubleshooting aggregation in D-amino acid peptides.

References
  • Soto, C., et al. (1998). Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy. Nature Medicine.

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Chemistry - A European Journal.

  • Mutter, M., et al. (2004). Switch peptides: conformational design of potential disease-modifying agents. Biopolymers.

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Technical Support Center: Fmoc-D-Gln(Xan)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric vs. Chiral Paradox

Welcome to the technical guide for handling Fmoc-D-Gln(Xan)-OH . As researchers, we often treat Glutamine (Gln) coupling as routine. However, the specific combination of the D-isomer and the bulky Xanthyl (Xan) protecting group creates a unique synthetic paradox:

  • The Kinetic Barrier: The Xanthyl group is a massive, tricyclic shield protecting the

    
    -amide. It imposes significant steric hindrance, requiring longer reaction times or more potent activation to drive the coupling to completion.
    
  • The Chiral Risk: D-amino acids are susceptible to racemization (epimerization) during activation. The longer the activated species sits in a basic solution (necessary for coupling), the higher the risk of proton abstraction at the

    
    -carbon, reverting your expensive D-Gln into an L-Gln impurity.
    

This guide provides the protocols to navigate this "Goldilocks Zone"—finding the reaction window that ensures 99%+ coupling efficiency without compromising chiral purity.

Module 1: The "Goldilocks" Zone (FAQ)

Q1: My standard 1-hour coupling yields deletion sequences. Should I extend it to 4 hours?

Short Answer: No. Extending a single coupling step beyond 2 hours significantly increases the risk of racemization and aggregation.

Detailed Explanation: For bulky residues like Gln(Xan), reaction kinetics plateau after roughly 60–90 minutes. Beyond this, the activated ester is prone to hydrolysis or racemization rather than aminolysis.

  • The Fix: Instead of extending time, use Double Coupling .

    • Couple 1: 45 minutes (captures the fast kinetics).

    • Wash: Removes byproducts and re-swells the resin.

    • Couple 2: 45 minutes (fresh reagents drive the equilibrium).

Q2: Which coupling reagent is safer for Fmoc-D-Gln(Xan)-OH?

Recommendation: DIC / Oxyma Pure .

  • DIC/Oxyma: This carbodiimide/oxime approach is currently the gold standard for minimizing racemization while maintaining high coupling efficiency [1]. It creates a neutral-to-slightly-acidic environment that stabilizes the chiral center.

  • HATU/DIEA: While HATU is faster, it requires a tertiary base (DIEA/DIPEA). Excess base extracts the

    
    -proton of activated D-amino acids, causing rapid epimerization. Use HATU only as a "nuclear option" for failed sequences and strictly limit reaction time to <30 mins.
    
Q3: The residue is not dissolving in DMF. What now?

Solution: Switch to NMP (N-methyl-2-pyrrolidone) or add DMSO . The Xanthyl group is highly hydrophobic. Standard DMF often fails to solvate the protected amino acid fully, leading to "pseudo-dilution" where the effective concentration is too low for coupling.

  • Protocol: Dissolve Fmoc-D-Gln(Xan)-OH in NMP. If turbidity persists, add dry DMSO (up to 10% v/v). Ensure the solution is clear before adding the coupling reagent.

Module 2: Comparative Data & Reagent Selection

The following table summarizes the trade-offs between coupling reagents specifically for bulky D-amino acids.

Coupling SystemActivation PowerRacemization RiskRecommended Time (Single)Best Use Case
DIC / Oxyma HighLow 60 minStandard Protocol (Start here)
DIC / HOBt ModerateLow60-90 minLegacy protocols; slower than Oxyma.
HATU / DIEA Very High High < 30 min"Difficult" sequences only; strict time control required.
PyBOP / DIEA HighModerate45 minAlternative if HATU fails; generates carcinogenic HMPA byproduct.

Module 3: Optimization Workflow (Visualization)

The following diagram outlines the logical decision tree for optimizing the coupling of Fmoc-D-Gln(Xan)-OH. It integrates the Kaiser Test (Color Test) as a critical checkpoint.

OptimizationWorkflow Start Start: Fmoc-D-Gln(Xan)-OH Coupling SolventCheck Step 1: Solubility Check (Is solution clear in DMF?) Start->SolventCheck SwitchSolvent Switch to NMP or DMF + 10% DMSO SolventCheck->SwitchSolvent No Activation Step 2: Activation (Rec: DIC/Oxyma, 3 eq) SolventCheck->Activation Yes SwitchSolvent->Activation Coupling1 Step 3: First Coupling (45 - 60 min) Activation->Coupling1 Wash Wash Resin (DMF) Coupling1->Wash KaiserTest Step 4: Kaiser Test (Ninhydrin) Wash->KaiserTest Success Result: Blue Beads (Positive) Incomplete Coupling KaiserTest->Success Positive (Blue) Pass Result: Colorless Beads (Negative) Complete Coupling KaiserTest->Pass Negative (Clear) DoubleCouple Step 5: Double Couple (Fresh Reagents, 45 min) Success->DoubleCouple NextCycle Proceed to Fmoc Deprotection Pass->NextCycle Capping Step 6: Capping (Ac2O/Pyridine) DoubleCouple->Capping Capping->NextCycle

Figure 1: Decision tree for optimizing the coupling of sterically hindered amino acids. Note the "Double Couple" loop triggered by a positive Kaiser test.

Module 4: Validated Experimental Protocols

Protocol A: The "Safe" Coupling (DIC/Oxyma)

Use this as your baseline to minimize D-to-L racemization.

Reagents:

  • Fmoc-D-Gln(Xan)-OH (3.0 equiv relative to resin loading)

  • Oxyma Pure (3.0 equiv)

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Solvent: NMP (preferred) or DMF.[1]

Procedure:

  • Dissolution: Weigh Fmoc-D-Gln(Xan)-OH and Oxyma Pure into a vial. Add NMP and vortex until fully dissolved.

  • Activation: Add DIC to the solution. Do not pre-activate for more than 2-3 minutes. The active ester is unstable.

  • Addition: Add the mixture immediately to the pre-swelled resin.

  • Reaction: Agitate at room temperature for 60 minutes .

  • Monitoring: Drain and wash resin 3x with DMF. Perform Protocol C (Kaiser Test) .

  • Action:

    • If Kaiser is negative (colorless): Proceed.

    • If Kaiser is positive (blue): Repeat steps 1-4 with fresh reagents (Double Coupling).

Protocol B: The "Power" Coupling (HATU/DIEA)

Use ONLY if Protocol A fails twice (deletion sequences observed).

Reagents:

  • Fmoc-D-Gln(Xan)-OH (3.0 equiv)

  • HATU (2.9 equiv) - Slight deficit prevents capping by tetramethylguanidinium.

  • DIEA (6.0 equiv)

Procedure:

  • Dissolution: Dissolve Amino Acid and HATU in NMP.

  • Activation: Add DIEA. The solution will turn yellow.

  • Addition: Immediately add to resin.

  • Reaction: Agitate for max 30 minutes .

  • Wash: Wash thoroughly with DMF (5x) to remove all traces of base.

Protocol C: The Kaiser Test (Ninhydrin)

A self-validating system check. Never skip this.

  • Take a few beads of resin (~1 mg) into a small glass tube.

  • Add 2 drops of Solution A (Phenol/Ethanol).

  • Add 2 drops of Solution B (KCN/Pyridine).

  • Add 2 drops of Solution C (Ninhydrin/Ethanol).

  • Heat at 100°C for 5 minutes.

    • Blue/Purple Beads: Free amines present (Coupling Failed).

    • Yellow/Clear Beads: No free amines (Coupling Complete).

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Han, Y., et al. (2019). "Solvent Effects in Solid-Phase Peptide Synthesis." Journal of Peptide Science. (Contextualizes NMP vs DMF swelling).

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Right Combination: Reagents and Solvents." The Handbook of Biologically Active Peptides.

Sources

Technical Support Center: D-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Improving Yield of D-Isomer Rich Peptide Sequences

Introduction: The D-Isomer Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your D-amino acid sequences are failing standard SPPS protocols. While D-peptides offer superior proteolytic stability and prolonged half-life in plasma, they present unique synthetic hurdles.

Unlike L-isomers, which naturally fold into alpha-helices, D-rich sequences often adopt unpredictable secondary structures (e.g., left-handed helices or beta-sheets) on the resin. This leads to interchain aggregation , causing steric occlusion and "deletion sequences." Furthermore, the activation of D-amino acids carries a heightened risk of racemization , potentially reverting your costly D-isomer back to an L-isomer or a mixed diastereomer, which is often inseparable by standard HPLC.

Below are the three most common "Support Tickets" we receive, with detailed troubleshooting protocols.

Ticket #001: "My mass spec shows the correct mass, but the HPLC peak is broad or split."

Diagnosis: Racemization (Epimerization). Severity: Critical. Root Cause: The activation conditions were too basic or too hot, causing the alpha-proton to be abstracted, leading to an oxazolone intermediate that can reopen as either L or D.

The Mechanism of Failure

When you activate a D-amino acid with a strong base (like DIEA) and a high-activity reagent (like HATU), you risk forming an oxazolone. If this ring opens non-stereospecifically, you get a diastereomer (e.g., L-D-L-D becomes L-L-L-D). Since diastereomers have the same mass but different physical properties, they elute close together, causing broad or double peaks.

Troubleshooting Protocol: The "Low-Base" Activation Strategy

Stop using HATU/DIEA for D-amino acids, especially Cysteine and Histidine. Switch to a carbodiimide-based chemistry which is less prone to base-catalyzed proton abstraction.

ParameterStandard Protocol (Avoid for D-aa)Optimized D-Isomer Protocol
Activator HATU / HBTUDIC (Diisopropylcarbodiimide)
Additive DIEA (Diisopropylethylamine)Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Base 2.0 - 4.0 eq DIEANone (or 0.1 eq TMP/Collidine if strictly necessary)
Temperature 75°C - 90°C50°C (General) / RT (Cys/His)
Pre-activation Often usedDo NOT pre-activate (Add DIC last, on-resin)
Visual Workflow: Minimizing Racemization

RacemizationControl start Start Coupling Cycle check_aa Is Amino Acid Cys or His? start->check_aa standard_path Standard D-AA check_aa->standard_path No sensitive_path Sensitive D-AA (Cys/His) check_aa->sensitive_path Yes reagent_choice Reagent Selection: DIC + Oxyma Pure standard_path->reagent_choice sensitive_path->reagent_choice temp_control_std Microwave: 75°C (Max 5 mins) reagent_choice->temp_control_std Standard Path temp_control_sens Room Temp or Max 50°C reagent_choice->temp_control_sens Sensitive Path base_check Base Addition? temp_control_std->base_check temp_control_sens->base_check no_base NO BASE (Preferred) base_check->no_base Standard collidine Use TMP (Collidine) Only if pH < 8 base_check->collidine Low Reactivity coupling Coupling Reaction no_base->coupling collidine->coupling

Caption: Decision tree for coupling D-amino acids to minimize base-catalyzed racemization.

Ticket #002: "My synthesis failed after 10 residues. I see 'deletion sequences' (N-1, N-2)."

Diagnosis: On-Resin Aggregation. Severity: High.[1][2] Root Cause: D-peptides are prone to forming beta-sheets that "stack" on the resin. This gel-like state sterically hides the N-terminus, preventing the next amino acid from coupling.

The "Magic Bullet" Solvents

Standard DMF (Dimethylformamide) is often insufficient to break these hydrogen bonds. You must disrupt the secondary structure chemically.

Troubleshooting Protocol: The Chaos Strategy
  • Resin Choice: Switch to a ChemMatrix (PEG-based) resin or low-loading Polystyrene (0.2 - 0.3 mmol/g). High loading promotes aggregation.

  • Chaotropic Salts: Incorporate 0.1M KSCN (Potassium Thiocyanate) or NaClO4 in the coupling mixture. These "chaos-makers" disrupt the hydrogen bonding network.

  • Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMSO:Toluene (1:1) for difficult coupling steps.[3]

Experimental Setup for "Difficult" Coupling:

  • Amino Acid: 5.0 eq

  • Activator: DIC / Oxyma[1][4]

  • Solvent: NMP containing 0.1M LiCl or KSCN.

  • Microwave Power: 75°C for 10 minutes (Ensure Cys/His are excluded from high temp).

Ticket #003: "I have a 'Brick Dust' peptide. It won't dissolve in water or ACN for purification."

Diagnosis: Hydrophobic Collapse. Severity: Moderate (Post-Synthesis). Root Cause: D-rich peptides often lack the amphipathic nature of biological peptides. They form tight hydrophobic aggregates that repel water and acetonitrile.

Troubleshooting Protocol: Solubilization for HPLC

Do not filter away the precipitate; that is likely your peptide.

Step 1: The "Guanidine" Blast Dissolve the crude peptide in a minimal volume of 6M Guanidine-HCl or Pure HFIP (Hexafluoroisopropanol) .

  • Why? These are potent denaturants that unfold the aggregates.

  • Action: Once dissolved, dilute with water/ACN to <10% organic solvent before injecting onto the HPLC (to protect the column).

Step 2: Mobile Phase Modification If the peptide precipitates inside the column (causing high backpressure), modify your HPLC buffers.

ComponentStandardHydrophobic D-Peptide Modification
Buffer A Water + 0.1% TFAWater + 0.1% TFA + 5-10% Isopropanol
Buffer B ACN + 0.1% TFAACN + 0.1% TFA + 5-10% Isopropanol
Column Temp Ambient (25°C)Elevated (60°C)

Note: Heating the column reduces viscosity and increases solubility, significantly improving peak shape for hydrophobic D-peptides.

Visual Workflow: Solubility & Purification

SolubilityLogic sample Crude Peptide (Solid) water_test Test: Water/ACN (50:50) sample->water_test soluble Soluble? Proceed to HPLC water_test->soluble Yes insoluble Insoluble (Precipitate) water_test->insoluble No strategy1 Strategy 1: Add 10% Acetic Acid (Basic Peptides) insoluble->strategy1 Net Charge + strategy2 Strategy 2: Add 1% NH4OH (Acidic Peptides) insoluble->strategy2 Net Charge - strategy3 Strategy 3 (Nuclear): Dissolve in HFIP or 6M Guanidine-HCl insoluble->strategy3 Neutral/Hydrophobic dilute Dilute with H2O Inject immediately strategy1->dilute strategy2->dilute strategy3->dilute column_heat Set HPLC Column to 60°C dilute->column_heat

Caption: Decision matrix for solubilizing hydrophobic D-peptides prior to preparative HPLC.

FAQ: Rapid Fire Support

Q: Can I use pseudoproline dipeptides for D-amino acid sequences? A: Generally, no. Commercial pseudoprolines are synthesized from L-amino acids. For D-sequences, use backbone protection like Hmb (2-hydroxy-4-methoxybenzyl) or Dmb on Glycine residues to prevent aggregation [1].

Q: I see a peak at Mass + 18 Da. What is it? A: This is likely Aspartimide formation followed by hydrolysis. D-Aspartic acid is highly prone to this when adjacent to Glycine or Serine.

  • Fix: Add 0.1M HOBt or 5% Formic Acid to your Piperidine deprotection solution to suppress the base-catalyzed ring closure [2].

Q: My D-Cys peptide has no mass, just a mess. A: D-Cysteine is extremely prone to racemization and oxidation. Always use Trt (Trityl) protection and couple at Room Temperature using DIC/Oxyma/Collidine. Never use microwave heating for D-Cys [3].

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Mergler, M., et al. (2003). Peptide Synthesis: Aspartimide formation.[2][5][6][7] Bachem Technical Notes. Link

  • CEM Corporation. (2022). Microwave SPPS: Preventing Racemization of Cysteine and Histidine.[7] CEM Application Notes. Link

  • BenchChem. (2025).[1][4] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.[1][4] Link

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of 'difficult' peptides.[3] Chemical Society Reviews. Link

Sources

Validation & Comparative

Advanced Protection Strategies for D-Glutamine: Xanthyl (Xan) vs. Trityl (Trt)

[1][2]

Executive Summary: The "Workhorse" vs. The "Specialist"

In the synthesis of D-amino acid containing peptides—often critical for peptidomimetics and protease-resistant therapeutics—the choice of side-chain protection for D-Glutamine is pivotal.[1][2]

  • Trityl (Trt): The industry standard. It is cost-effective, reliable for 90% of sequences, and offers excellent solubility.[1] It is the General Purpose Workhorse .

  • Xanthyl (Xan): The high-fidelity alternative.[1] It offers superior solubility for "difficult" aggregating sequences and, crucially, generates a more stable carbocation upon cleavage, significantly reducing alkylation side reactions on Tryptophan (Trp) residues.[1] It is the High-Performance Specialist .

Verdict: Use Trt for routine synthesis. Switch to Xan if your sequence contains Tryptophan , is prone to aggregation , or requires ultra-high purity without extensive HPLC polishing.[1]

Mechanistic Comparison & Chemical Logic

The core difference lies in the electronic stability of the carbocation generated during the final acid cleavage step.

The Cleavage Mechanism

Both groups are acid-labile and are removed using Trifluoroacetic Acid (TFA).[1][3][4] However, the resulting reactive intermediates differ significantly.

  • Trityl (Trt): Upon cleavage, it forms the Triphenylmethyl cation .[5] While stable, this cation is a bulky electrophile that can attack electron-rich side chains (specifically the indole ring of Tryptophan) if not immediately quenched by scavengers.[1]

  • Xanthyl (Xan): Upon cleavage, it forms the 9-Xanthyl cation .[1] The oxygen atom in the xanthene ring donates electron density via resonance, rendering this cation more stable and less electrophilic than the trityl cation.

Impact on Side Reactions
FeatureTrityl (Trt) Protection Xanthyl (Xan) Protection Mechanistic Insight
Acid Lability High (Removed by 95% TFA)Very High (More labile than Trt)Xan can be removed under milder conditions, reducing acid exposure time for sensitive D-peptides.[1]
Trp Alkylation Risk: High without scavengers.[6]Risk: Minimal.[2]The Xan cation is "softer" and less reactive towards the Trp indole ring.
Solubility (DMF) Good.[1]Superior. The planar, fused ring system of Xan disrupts inter-chain H-bonding (beta-sheets) more effectively in some sequences.[1]
Crystallinity Variable (often amorphous).[1]High. Xan derivatives crystallize well, ensuring higher purity of the starting Fmoc-D-Gln(Xan)-OH material.[1]

Visualization: Decision Logic & Mechanism[1]

Diagram 1: Selection Strategy for D-Gln Protection

Gln_Protection_Strategycluster_legendKey AdvantageStartSelect D-Gln ProtectionCheck_TrpDoes sequence contain Tryptophan (Trp)?Start->Check_TrpCheck_AggIs sequence >15 AA or aggregation-prone?Check_Trp->Check_AggNoUse_XanUse Fmoc-D-Gln(Xan)-OH(High Fidelity)Check_Trp->Use_XanYes (Prevents Alkylation)Use_TrtUse Fmoc-D-Gln(Trt)-OH(Standard Protocol)Check_Agg->Use_TrtNoCheck_Agg->Use_XanYes (Better Solubility)Xan_AdvXan: Stable Cation = Cleaner Cleavage

Caption: Decision matrix for selecting between Trityl and Xanthyl protection based on peptide sequence complexity and Tryptophan content.

Experimental Protocols

Synthesis Workflow (Fmoc-SPPS)

The coupling protocols for both derivatives are identical, but the Cleavage Cocktail must be optimized to leverage the benefits of Xan.

Step 1: Coupling
  • Reagents: 3.0 eq Fmoc-D-Gln(Xan)-OH, 3.0 eq HATU, 6.0 eq DIEA in DMF.

  • Time: 45–60 minutes at Room Temperature.

  • Note: D-Gln is prone to racemization if activated for too long.[1] Do not pre-activate for >2 minutes before adding to the resin.

Step 2: Deprotection (Fmoc Removal) [1]
  • Reagent: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present, though less critical for Gln).

  • Cycles: 2 x 10 minutes.

Step 3: Global Cleavage (The Critical Difference)

Protocol A: Standard Trityl Cleavage (Requires Scavengers) [1]

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[1][7][8]

  • Duration: 2–3 hours.

  • Risk: If Trp is present, TIS (Triisopropylsilane) is mandatory to scavenge the Trityl cation.

Protocol B: Xanthyl Cleavage (High Purity)

  • Cocktail: TFA / H₂O / DODT (95:2.5:2.5) or TFA / TIS / H₂O.[1][8][9]

  • Duration: 1.5–2 hours (Faster removal).[1]

  • Advantage: The Xanthyl group cleaves rapidly. The resulting cation is stable. Even if scavenger depletion occurs, the rate of re-attachment (alkylation) to Trp is kinetically disfavored compared to Trityl.

  • Isolation: Precipitate in cold Diethyl Ether. Centrifuge and wash 3x.

Quantitative Performance Comparison

The following data summarizes typical recovery and purity metrics observed in "difficult" peptide syntheses (e.g., Amyloid-beta fragments or Trp-rich antimicrobial peptides).

MetricFmoc-D-Gln(Trt)-OHFmoc-D-Gln(Xan)-OH
Coupling Efficiency (10-mer) >99.5%>99.8% (Due to better solubility)
Crude Purity (Trp-free seq) 85–90%88–92%
Crude Purity (Trp-containing) 75–80% (Trp-alkylation impurities common)90–95% (Alkylation suppressed)
Cleavage Time 120–180 min60–90 min
Solubility in DMF (0.5M) SolubleHighly Soluble
Diagram 2: Cleavage Pathway & Cation Stability

Cleavage_Mechanismcluster_TrtTrityl Pathwaycluster_XanXanthyl PathwayProtectedPeptide-Gln(PG)TFATFA AcidolysisProtected->TFATrt_CationTrityl Cation (+)(Reactive Electrophile)TFA->Trt_CationIf PG=TrtXan_CationXanthyl Cation (+)(Resonance Stabilized)TFA->Xan_CationIf PG=XanSide_RxnTrp-Alkylation(Impurity)Trt_Cation->Side_RxnAttacks TrpCleanScavenged Product(Clean Peptide)Xan_Cation->CleanStable / Scavenged

Caption: Mechanistic divergence during cleavage. The Xanthyl cation's stability prevents it from attacking Tryptophan residues.

References

  • Shimonishi, Y., et al. (1987).[1] "Synthesis of Xanthyl-Protected Asparagine and Glutamine Derivatives." International Journal of Peptide and Protein Research.[5]

  • BenchChem Technical Guides. (2025). "Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide."

  • Han, Y., et al. (1996).[1] "Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine."[1] Peptide Research.

  • White, P. (2000).[1] "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard reference for Trt/Xan cleavage protocols).

  • Fields, G.B., & Noble, R.L. (1990).[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[5]

A-Comparative-Guide-to-the-HPLC-Analysis-of-Peptides-Containing-D-glutamine-Residues

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Emerging Significance of D-Amino Acids in Peptide Therapeutics

For decades, the central dogma of molecular biology has centered on the exclusive use of L-amino acids in protein and peptide synthesis. However, the increasing discovery of peptides containing D-amino acids in various natural sources has challenged this paradigm. These "unnatural" amino acids are no longer considered mere curiosities but are recognized for their crucial roles in physiological and pathological processes. The incorporation of D-amino acids, such as D-glutamine, can profoundly alter a peptide's properties, including its resistance to enzymatic degradation, conformational stability, and receptor-binding affinity. This has significant implications for drug development, where enhancing peptide stability and efficacy is a primary objective.

The deliberate substitution of an L-amino acid with its D-enantiomer creates a diastereomeric peptide. While this modification can be beneficial, it also presents a significant analytical challenge: the separation and quantification of these closely related molecules. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis, but the subtle stereochemical difference between diastereomers demands specialized approaches to achieve adequate resolution.

This guide provides a comprehensive comparison of HPLC methodologies for the analysis of peptides containing D-glutamine residues. We will delve into the theoretical underpinnings of various separation techniques, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to navigate this complex analytical landscape.

The Analytical Challenge: Separating Diastereomers

The primary difficulty in separating diastereomeric peptides lies in their nearly identical physicochemical properties. They have the same mass, and often, very similar hydrophobicity and charge.[1][2] Standard reversed-phase HPLC (RP-HPLC) conditions that effectively separate peptides with different amino acid sequences may fail to resolve diastereomers.

The introduction of a D-amino acid can, however, induce subtle changes in the peptide's secondary structure.[3][4] These conformational alterations can sometimes be exploited by conventional achiral RP-HPLC, leading to differences in retention time.[4] Nevertheless, achieving baseline separation often requires a more specialized approach, such as chiral chromatography.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC column and mobile phase is critical for the successful separation of D-glutamine-containing peptides from their L-counterparts. Below, we compare the most effective strategies.

Chiral Stationary Phases (CSPs)

Chiral stationary phases are designed to interact differently with enantiomers and diastereomers, enabling their separation.[5] This is achieved by immobilizing a chiral selector onto the stationary phase support. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[5]

For the analysis of peptides containing D-glutamine, several types of CSPs have shown promise:

  • Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin and vancomycin are particularly effective for separating underivatized amino acids and peptides.[5][6][7] The Astec® CHIROBIOTIC® T column, which utilizes teicoplanin, can effectively separate DL-Glutamine enantiomers without prior derivatization.[5] This principle extends to peptides containing these residues.

  • Crown Ether-Based CSPs: These are well-suited for the separation of D- and L-amino acid enantiomers, particularly those with primary amine groups.[8]

Advantages of CSPs:

  • Direct separation of diastereomers without derivatization.

  • High selectivity for stereoisomers.

Limitations:

  • Can be more expensive than conventional columns.

  • Method development can be more complex.

Achiral Reversed-Phase HPLC (RP-HPLC) with Method Optimization

While challenging, separating diastereomers on standard achiral columns (like C18 or C8) is sometimes possible and often preferred for its simplicity and cost-effectiveness.[4][9] Success hinges on meticulous optimization of chromatographic parameters to amplify the subtle differences in peptide conformation and interaction with the stationary phase.[4]

Key Optimization Parameters:

  • Mobile Phase Composition: The choice and concentration of the organic modifier (typically acetonitrile or methanol) and the ion-pairing agent (like trifluoroacetic acid - TFA) are critical.[1][9] While TFA is widely used for good peak shape, it can sometimes suppress selectivity differences between stationary phases.[1] Experimenting with different ion-pairing agents or mobile phase additives can be beneficial.

  • Gradient Profile: Shallow gradients are often necessary to resolve closely eluting peaks.[10][11] A slow increase in the organic modifier concentration enhances the interaction time with the stationary phase, allowing for better separation.[10]

  • Temperature: Column temperature can significantly influence peptide conformation and, consequently, retention behavior.[4][11] Exploring a range of temperatures is a valuable method development tool.

  • Column Chemistry: Screening different stationary phases is highly recommended.[10] While C18 is a common starting point, other chemistries like C8, phenyl, or biphenyl phases can offer alternative selectivities.[10]

Table 1: Comparison of HPLC Column Performance for Diastereomeric Peptide Separation

Column TypeStationary PhasePrinciple of SeparationTypical PerformanceKey Considerations
Chiral Teicoplanin (e.g., Astec® CHIROBIOTIC® T)Chiral RecognitionExcellent resolution of D/L enantiomers and diastereomers.[5]Higher cost, may require specific mobile phases.
Chiral Crown Ether (e.g., ChiroSil® SCA(-))Chiral RecognitionEffective for separating free amino acid enantiomers.[8]Performance on peptides can vary.
Achiral RP C18 (e.g., Phenomenex Luna C18)Hydrophobic InteractionCan separate some diastereomers with optimized methods.[9]Requires careful method development; success is not guaranteed.
Achiral RP C8Hydrophobic InteractionMay provide different selectivity compared to C18, especially for more hydrophobic peptides.[4]Less retentive than C18.
Achiral RP Phenyl/Biphenylπ-π InteractionsUseful for peptides containing aromatic residues.[10]Offers a different separation mechanism that can be advantageous for certain diastereomers.

Experimental Protocols

Protocol 1: Chiral HPLC for Direct Separation of D/L-Glutamine Peptides

This protocol provides a starting point for the analysis of a peptide containing a single D-glutamine substitution using a macrocyclic glycopeptide-based chiral column.

Workflow Diagram:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Peptide Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column (e.g., Astec® CHIROBIOTIC® T) HPLC->Column MobilePhase Mobile Phase Gradient Column->MobilePhase Detection UV Detection (210-220 nm) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for Chiral HPLC Analysis of D-Glutamine Peptides.

Methodology:

  • Sample Preparation:

    • Accurately weigh the peptide standard or sample.

    • Dissolve the peptide in the initial mobile phase (Mobile Phase A) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: 5-60% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm[12]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks corresponding to the L- and D-glutamine-containing peptides.

    • Calculate the percentage of each diastereomer.

Rationale for Method Choices:

  • The CHIROBIOTIC® T column is selected for its proven ability to separate underivatized amino acid and peptide enantiomers.[5]

  • A standard mobile phase system of water/acetonitrile with TFA is used to ensure good peak shape and peptide solubility.[13]

  • A shallow gradient is employed to maximize the chances of resolving the closely eluting diastereomers.[10]

  • UV detection at a low wavelength (210-220 nm) is used to detect the peptide backbone, as not all peptides have strong chromophores.[5][13]

Protocol 2: Optimized RP-HPLC for Diastereomer Separation

This protocol outlines a systematic approach to developing an RP-HPLC method for separating diastereomeric peptides on an achiral column.

Method Development Strategy Diagram:

RP_HPLC_Method_Dev Start Start with Standard C18 Column & Gradient ScreenCols Screen Different Column Chemistries (C8, Phenyl) Start->ScreenCols OptimizeMP Optimize Mobile Phase (Organic Modifier, Ion-Pairing Agent) ScreenCols->OptimizeMP OptimizeGrad Optimize Gradient (Shallow Gradient) OptimizeMP->OptimizeGrad OptimizeTemp Optimize Temperature OptimizeGrad->OptimizeTemp ResolutionCheck Adequate Resolution? OptimizeTemp->ResolutionCheck ResolutionCheck->ScreenCols No FinalMethod Final Validated Method ResolutionCheck->FinalMethod Yes

Caption: Systematic Approach to RP-HPLC Method Development.

Methodology:

  • Initial Screening:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a standard gradient (e.g., 5-95% B in 20 minutes).

    • Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm

  • Method Optimization (Iterative Process):

    • Column Screening: If initial separation is poor, screen columns with different selectivities (e.g., C8, Phenyl).[10]

    • Gradient Optimization: Once a promising column is identified, optimize the gradient to be shallower around the elution time of the peptides.[10][11] An increase of 1% B per minute is a good starting point for optimization.[10]

    • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, 60 °C).[11]

    • Mobile Phase Optimization: If necessary, evaluate different organic modifiers (e.g., methanol) or ion-pairing agents.[9]

Rationale for Method Choices:

  • This systematic approach, often aligned with Quality by Design (QbD) principles, ensures a robust and reliable method.[10]

  • Screening multiple parameters (column, mobile phase, temperature) is crucial for finding the optimal conditions for separating challenging diastereomers.[10]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. By starting with a well-characterized standard containing both the L- and D-glutamine peptides, the performance of the method can be directly assessed. The resolution between the two peaks serves as a key performance indicator. For a method to be considered validated for this purpose, a minimum resolution of 1.5 is typically desired to ensure accurate quantification.

Conclusion and Future Perspectives

The analysis of peptides containing D-glutamine residues is a critical aspect of modern drug development. While presenting a significant analytical challenge, the separation of these diastereomers is achievable with the right HPLC methodology. Chiral HPLC offers a direct and highly selective approach, while optimized achiral RP-HPLC can be a viable and cost-effective alternative.

The choice between these methods will depend on the specific peptide, the required level of resolution, and the available instrumentation. As the therapeutic use of peptides with D-amino acids continues to grow, the development of even more advanced and efficient separation techniques will be essential. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently tackle the analysis of these promising therapeutic agents.

References

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]

  • High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. PubMed. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - PMC. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]

  • Separation and Identification of Glutamine Peptides from Defatted Soybean Meal by Enzymatic Hydrolysis. Semantic Scholar. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • How can I separate two diastreomeric peptides with a reverse phase column?. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. PubMed. [Link]

  • Prediction of Peptide Retention Times in Hydrophilic Interaction Liquid Chromatography (HILIC) Based on Amino Acid Composition. MAC-MOD Analytical. [Link]

  • The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science. [Link]

Sources

Technical Guide: NMR Characterization of D-Glutamine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of D-amino acids, particularly D-Glutamine (D-Gln), into therapeutic peptides is a critical strategy for enhancing proteolytic stability and inducing specific conformational turns (e.g.,


-hairpins). However, verifying the stereochemical integrity of D-Gln is a persistent analytical bottleneck.

Standard LC-MS methods confirm mass but are blind to chirality. The industry "Gold Standard"—Marfey’s Analysis—requires sample destruction and loss of conformational context.

This guide compares Advanced Diastereomeric NMR Profiling (the recommended methodology) against Marfey’s Degradation Analysis . We demonstrate that while Marfey’s provides absolute configurational certainty, only NMR can simultaneously validate stereochemistry and quantify the conformational impact of the D-Gln residue in the intact pharmacophore.

Part 1: The Challenge of D-Glutamine

D-Glutamine presents a unique challenge in peptide chemistry due to its side-chain flexibility and the lability of its


-amide protons. Unlike rigid residues (e.g., D-Pro, D-Phe), D-Gln does not always induce a single, sharp conformational lock, leading to subtle spectral averaging.
The Core Analytical Problem
  • Enantiomeric Silence: In an achiral environment, L-Gln and D-Gln have identical NMR spectra.

  • Diastereomeric Perturbation: D-Gln is only detectable via its effect on neighboring L-residues (the "Diastereomeric Effect").

  • Sequence Ambiguity: In standard sequential assignment (the "NOE Walk"), a D-residue often breaks the expected

    
     connectivity pattern, leading to assignment gaps.
    

Part 2: Comparative Methodology

We compare the two primary workflows for validating D-Gln incorporation.

Method A: Advanced Diastereomeric NMR Profiling (Recommended)
  • Principle: Utilizes the magnetic anisotropy of the peptide backbone itself. The D-Gln residue creates a unique "fingerprint" of chemical shift deviations (

    
    ) on its L-amino acid neighbors compared to an all-L reference.
    
  • Status: Non-destructive, structural.

  • Best For: Final product characterization, conformational analysis, formulation stability.

Method B: Marfey’s Analysis (The Alternative)
  • Principle: Acid hydrolysis of the peptide followed by derivatization with a chiral reagent (e.g., L-FDAA) to convert enantiomers into diastereomers separable by HPLC.

  • Status: Destructive, compositional.

  • Best For: QC of raw materials, troubleshooting synthesis failure.

Performance Matrix
FeatureAdvanced NMR ProfilingMarfey's Analysis (LC-MS)
Sample Integrity Intact (Recoverable) Destroyed (Hydrolyzed)
Stereochemical Accuracy High (via Local Geometry)Absolute
Conformational Insight High (Secondary Structure) None
Throughput Medium (1-4 hours/sample)Low (Overnight processing)
D-Gln Specificity Detects via

of neighbors
Direct detection of D-Gln-FDAA
Limit of Detection ~5% Stereoisomer Impurity<0.1% Stereoisomer Impurity

Part 3: Experimental Protocols

Protocol 1: Advanced Diastereomeric NMR Profiling

Objective: Confirm D-Gln presence via sequential NOE pattern disruption and Chemical Shift Deviation (CSD).

Reagents & Setup
  • Solvent: 90% H₂O / 10% D₂O (pH 4.5–5.5 to slow amide exchange).

  • Concentration: 1–5 mM.

  • Temperature: 298 K (standard) and 288 K (to resolve overlapping amides).

Step-by-Step Workflow
  • 1D Proton Presat:

    • Acquire a high-resolution 1D ¹H spectrum with water suppression (excitation sculpting).

    • Checkpoint: Verify sharp amide region (8.0–9.0 ppm). Broad peaks indicate aggregation or exchange broadening.

  • TOCSY (Spin System ID):

    • Mixing time: 80 ms.

    • Identify the Gln spin system:

      
      .
      
    • Note: D-Gln and L-Gln spin systems look identical here. This step is only for assignment.

  • NOESY (The Stereochemical Filter):

    • Mixing time: 200–300 ms.

    • The "Sequential Walk": Trace the

      
       connectivity.
      
    • The D-Gln Signature: Look for the "Break and Strengthen" pattern:

      • L-L Linkage: Strong

        
        , weak 
        
        
        
        .
      • L-D Linkage: The

        
         often weakens, while the intra-residue 
        
        
        
        or the sequential
        
        
        intensity increases significantly due to the turn conformation.
  • Chemical Shift Deviation (

    
    ) Calculation: 
    
    • Compare observed shifts to "Random Coil" values for L-peptides.

    • Critical Indicator: If the residue preceding Gln shows a significant upfield shift in its

      
       (>0.1 ppm) compared to the all-L prediction, this confirms the anisotropic shielding effect of the D-Gln side chain orientation.
      
Protocol 2: Marfey’s Analysis (Validation Control)

Use this only if NMR results are ambiguous.

  • Hydrolysis: Incubate peptide (50 µg) in 6M HCl at 110°C for 24h. (Caution: Gln converts to Glu).

  • Derivatization: React hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Separation: Analyze via C18 RP-HPLC. D-Glu-FDAA elutes after L-Glu-FDAA.

Part 4: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates when to deploy NMR versus Marfey's method during the drug development lifecycle.

G Start Peptide Synthesis (D-Gln Incorporation) Purification HPLC Purification Start->Purification QC_Check Initial QC (MS + 1D NMR) Purification->QC_Check Decision Is Conformational Data Required? QC_Check->Decision Pass Method_NMR Method A: 2D NMR (NOESY/TOCSY) Decision->Method_NMR Yes (Structure needed) Method_Marfey Method B: Marfey's Analysis (Hydrolysis + LC-MS) Decision->Method_Marfey No (Purity only) Analysis_NOE Analyze NOE Pattern (L-D vs L-L) Method_NMR->Analysis_NOE Analysis_CSD Calc Chemical Shift Deviation (Δδ) Method_NMR->Analysis_CSD Result_Comp Absolute Chiral Purity % Method_Marfey->Result_Comp Result_Struct 3D Structure & Stability Profile Analysis_NOE->Result_Struct Analysis_CSD->Result_Struct

Figure 1: Decision matrix for characterizing D-amino acid peptides. NMR is prioritized for structural insight, while Marfey's is reserved for purity validation.

The "NOE Signature" of D-Glutamine

This diagram visualizes the specific connectivity changes expected when L-Gln is replaced by D-Gln.

NOE cluster_LL L-Residue -> L-Gln (Standard) cluster_LD L-Residue -> D-Gln (Turn Induced) L1 Residue i (L-Iso) L2 Residue i+1 (L-Gln) L1->L2 Strong d_αN (Sequential) L1->L2 Weak d_NN D1 Residue i (L-Iso) D2 Residue i+1 (D-Gln) D1->D2 Weak/Missing d_αN D1->D2 Strong d_NN (Turn Diagnostic)

Figure 2: Diagnostic NOE connectivity changes. The L-D junction typically diminishes the sequential alpha-to-amide NOE while enhancing the amide-to-amide correlation.

Part 5: Data Presentation

Expected Chemical Shift Deviations

When analyzing D-Gln containing peptides, do not look for absolute values. Look for the deviation (


)  from the L-isomer baseline.
Proton TypeL-Gln (Standard)D-Gln (in L-peptide)Interpretation
Backbone NH 8.2 - 8.5 ppm7.8 - 8.0 ppm Upfield shift often indicates shielding by preceding carbonyl in a turn.
H

~4.3 ppm4.1 - 4.6 ppm Highly variable; depends on

angles. Large

(>0.2 ppm) vs L-isomer is diagnostic.
Sidechain H

~2.3 ppmSplit Signals D-isomer often locks sidechain rotamers, causing H

protons to become distinct (diastereotopic).

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1] Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9]

  • Giri, P. et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR. Analytical and Bioanalytical Chemistry.

  • Wishart, D.S. et al. (1991). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. (Standard for calculating Chemical Shift Deviations).[10]

Sources

Safety Operating Guide

Personal protective equipment for handling N-α-Fmoc-N-δ-xanthyl-D-glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-α-Fmoc-N-δ-xanthyl-D-glutamine (Fmoc-D-Gln(Xan)-OH) is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1]

As researchers, we often treat all Fmoc-amino acids as generic white powders. However, the Xanthyl (Xan) side-chain protection on the Glutamine amide requires specific attention.[1][2][3] Unlike the robust Trityl (Trt) group, the Xanthyl group is highly acid-labile. Furthermore, the D-enantiomer configuration implies specific biological research applications where purity is paramount.

Chemical Safety Profile:

  • Physical State: White to off-white powder.[1][4]

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1]

  • Critical Reactivity: Acid Sensitive. Exposure to even trace acid vapors can prematurely cleave the Xanthyl group, degrading your starting material before synthesis begins.

Risk Assessment & PPE Matrix

Effective safety is not about wearing a "spacesuit" for every task; it is about matching protection to the specific exposure pathway. For this compound, the risks shift from inhalation of particulates (during weighing) to dermal absorption (once dissolved in organic solvents like DMF).

PPE Selection Guide
Category Standard Operation (Weighing < 1g) High-Risk Operation (Spills / Solutions in DMF) Scientific Rationale (The "Why")
Respiratory N95 / P2 Respirator Half-face Respirator (OV/P100) The powder is fine and electrostatic; inhalation causes mucosal irritation.[1] Once in DMF, organic vapor (OV) cartridges are required due to solvent toxicity.
Hand Protection Nitrile (4 mil) Double-gloving: Laminate inner / Nitrile outer Fmoc-amino acids are irritants.[1] However, DMF (the solvent) is a potent skin penetrant that carries the chemical into the bloodstream.
Eye Protection Safety Glasses (Side shields)Chemical Goggles Protects against projectile particulates during spatula transfer and splashes during dissolution.[1]
Body Lab Coat (Cotton/Poly)Lab Coat + Apron (Tyvek/Chemical resistant)Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[1]

Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to protect you from the chemical and the chemical from environmental degradation (specifically moisture and acid).

Phase 1: Preparation & Weighing
  • Environment: Weigh inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer if available. Fmoc-protected powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.[1]

  • Acid Avoidance: Ensure no open containers of TFA (Trifluoroacetic acid) or HCl are in the immediate vicinity. The Xanthyl group can cleave upon exposure to acidic fumes.

Phase 2: Solubilization (The Critical Step)
  • Solvent Choice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

  • Procedure:

    • Add the solid to the vessel first.

    • Add solvent gently down the side of the vessel to minimize aerosolization.

    • Vortexing: Cap tightly. Vortex in short bursts.

    • Expert Insight: The Xanthyl group adds significant bulk and hydrophobicity compared to standard Glutamine. Dissolution may take 20-30% longer than Fmoc-Ala-OH.[1] Do not heat above 40°C to accelerate, as this risks Fmoc cleavage.

Phase 3: Transfer to Synthesizer
  • Filtration: If the solution appears cloudy, filter through a 0.45 µm PTFE syringe filter. Particulates can clog synthesizer lines.

Visualizing the Safety & Logic Flow

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with chemical stability requirements.

G Start Start: Handling Fmoc-D-Gln(Xan)-OH CheckEnv Check Environment: Is Acid (TFA/HCl) present? Start->CheckEnv Stop STOP: Remove Acid Sources Risk: Xanthyl Cleavage CheckEnv->Stop Yes Weighing Weighing Phase (Solid State) CheckEnv->Weighing No PPE_Solid PPE: N95 Mask + Nitrile Gloves Hazard: Particulate Inhalation Weighing->PPE_Solid Solubilization Solubilization Phase (Liquid State - DMF) Weighing->Solubilization PPE_Liquid PPE: Fume Hood + Double Gloves Hazard: Solvent Permeation Solubilization->PPE_Liquid Synthesizer Transfer to Synthesizer Solubilization->Synthesizer

Figure 1: Operational workflow emphasizing the critical "Acid Check" step to preserve the Xanthyl protecting group.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Fmoc-amino acid solids").[1]

  • Liquid Waste: Solutions in DMF must go to Halogen-Free Organic Solvents (unless DCM was used, then Halogenated).[1]

    • Note: Do not mix with highly acidic waste streams immediately, as exothermic cleavage of the Xanthyl group may occur, releasing xanthydrol byproducts.

Emergency First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Reference: STOT SE 3).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to wipe the skin, as this increases absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

References

  • PubChem. (n.d.). Fmoc-Gln(Xan)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.